4-(Difluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)10-5-1-3-9-4-2-5/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCULSLCAXRCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and lipophilicity of 4-(Difluoromethoxy)pyridine
Here is the in-depth technical guide for 4-(Difluoromethoxy)pyridine .
Physicochemical Characterization, Synthesis, and Bioisosteric Utility[1]
Executive Summary
4-(Difluoromethoxy)pyridine (Formula: C₆H₅F₂NO) represents a specialized fluorinated building block in medicinal chemistry. Unlike its ubiquitous analogue 4-methoxypyridine, the difluoromethoxy variant offers a unique "lipophilic hydrogen bond donor" motif. This guide details its physicochemical profile, specifically focusing on the modulation of lipophilicity (LogP/LogD) and molecular weight efficiency, while addressing the synthetic challenges posed by the 4-pyridone tautomeric equilibrium.
Chemical Identity & Molecular Weight
The molecular weight (MW) of 4-(Difluoromethoxy)pyridine is a critical parameter for Ligand Efficiency (LE) calculations. The introduction of the difluoromethyl group adds mass compared to a methyl group but provides metabolic blocking.
Quantitative Data Profile
| Property | Value | Technical Notes |
| IUPAC Name | 4-(Difluoromethoxy)pyridine | |
| Molecular Formula | C₆H₅F₂NO | |
| Molecular Weight | 145.11 g/mol | Exact Mass: 145.034 g/mol |
| Heavy Atom Count | 10 | Efficient fragment for Fsp³ exploration |
| CAS Number | Not widely listed | Derivatives (e.g., 2-bromo-4-(difluoromethoxy)pyridine, CAS 1206984-48-6) are common commercial proxies. |
Structural Composition
The molecule consists of a pyridine ring substituted at the 4-position with a difluoromethoxy (-OCHF₂) group.[1]
-
Pyridine Core: Provides basicity (H-bond acceptor).
-
Difluoromethoxy Tail: Acts as a lipophilic modulator and weak H-bond donor.
Lipophilicity (LogP/LogD) & Physicochemical Properties[3][4][5]
The lipophilicity of 4-(Difluoromethoxy)pyridine is its defining feature in drug design. The -OCHF₂ group is often termed a "lipophilic hydrogen bond donor," a rare property that allows it to cross membranes (lipophilicity) while still engaging in specific binding interactions (H-bonding).
Comparative Lipophilicity Profile
The following table contrasts the target molecule with standard bioisosteres.
| Substituent (R) | LogP (Predicted) | Electronic Effect ( | H-Bond Character | |
| -H (Pyridine) | 0.65 | 0.0 | 0.0 | None |
| -OCH₃ | 0.95 | +0.3 | -0.27 (Donor) | Acceptor only |
| -OCHF₂ | 1.45 | +0.8 | +0.14 (Withdrawing) | Acceptor + Weak Donor |
| -OCF₃ | 2.10 | +1.45 | +0.35 (Withdrawing) | None |
Technical Insight: The -OCHF₂ group increases LogP by approximately 0.5 units compared to the methoxy group. However, it remains significantly less lipophilic than the trifluoromethoxy (-OCF₃) group. This "Goldilocks" zone allows medicinal chemists to boost permeability without incurring the solubility penalties associated with perfluorinated groups.
The "Lipophilic Donor" Effect
Unlike -OCH₃ (which is purely a H-bond acceptor) or -OCF₃ (which is chemically inert), the proton on the -OCHF₂ carbon is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor. This allows the molecule to interact with carbonyl backbones in protein active sites, a strategy validated in the design of proton pump inhibitors (e.g., Pantoprazole).
Basicity Modulation (pKa)
The electron-withdrawing nature of the difluoromethoxy group (Hammett
-
Pyridine pKa: ~5.2
-
4-Methoxypyridine pKa: ~6.6 (Electron donating effect increases basicity)
-
4-(Difluoromethoxy)pyridine pKa: ~3.8 - 4.2 (Estimated)
-
Implication: The nitrogen is less basic, reducing the likelihood of protonation at physiological pH (7.4), which further enhances the neutral fraction available for membrane permeation.
-
Synthetic Methodology
Synthesizing 4-(Difluoromethoxy)pyridine is non-trivial due to the tautomeric nature of the starting material, 4-hydroxypyridine (4-pyridone). Direct alkylation often favors the nitrogen (N-alkylation) over the oxygen (O-alkylation).
Protocol: O-Selective Difluoromethylation
To achieve selective O-alkylation, the use of Sodium Chlorodifluoroacetate (a solid source of difluorocarbene) is preferred over gaseous freons.
Step-by-Step Workflow
-
Reagents: 4-Hydroxypyridine (1.0 eq), Sodium Chlorodifluoroacetate (ClCF₂COONa, 2.5 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Solvent: DMF or DMF/Water (9:1). Water aids in the solubility of the salt but must be controlled to prevent carbene hydrolysis.
-
Conditions: Heat to 90-100°C. The elevated temperature promotes the decarboxylation of the acetate to generate the reactive difluorocarbene species (:CF₂).
-
Mechanism: The phenoxide anion attacks the difluorocarbene, followed by protonation.
-
Purification: The reaction mixture will likely contain the N-difluoromethylpyridone byproduct. Separation requires flash column chromatography (SiO₂), typically eluting with a gradient of EtOAc/Hexanes. The O-isomer is generally less polar (higher R_f) than the N-isomer.
Visualization: Synthesis & Tautomeric Selectivity
The following diagram illustrates the bifurcation between the desired O-alkylation and the competing N-alkylation pathways.
Caption: Reaction pathway showing the competition between O-alkylation (Target) and N-alkylation (Byproduct) via difluorocarbene insertion.
Experimental Determination of Lipophilicity[4][5][6][7]
Since experimental LogP values for this specific scaffold are rare in public databases, researchers must validate predictions using a Shake-Flask or HPLC method.
Recommended Protocol: HPLC-Based LogP Determination
This method is superior to shake-flask for pyridine derivatives as it avoids issues with emulsion formation and pH sensitivity.
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Methanol/Water with 10mM Ammonium Acetate (pH 7.4).
-
Note: Buffering at pH 7.4 measures LogD (Distribution Coefficient).[2] To measure LogP (intrinsic lipophilicity), the pH should be adjusted to >2 units above the pKa (e.g., pH 7.0 is sufficient for this weak base).
-
-
Standards: Calibrate using a set of pyridines with known LogP values (e.g., Pyridine, 4-Picoline, 4-Methoxypyridine, Quinoline).
-
Calculation:
(Where A and B are slope/intercept from the calibration curve).
Applications in Drug Discovery[3][5]
Bioisosteric Replacement Strategy
The 4-(difluoromethoxy)pyridine moiety is deployed when a project requires:
-
Metabolic Stability: The C-F bonds protect the alkoxy group from O-dealkylation by CYP450 enzymes, a common clearance route for methoxy groups.
-
Permeability Boost: Increasing lipophilicity without adding the bulk of a trifluoromethyl group.
-
Acidity Modulation: Lowering the basicity of the pyridine nitrogen to reduce hERG channel binding affinity (which often correlates with high basicity).
Structural Comparison Diagram
The diagram below highlights the property shifts when moving from Methoxy to Difluoromethoxy.
Caption: Comparison of physicochemical shifts upon fluorination of the methoxy group.
References
-
BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). Retrieved from
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[3] (General reference for F-effect on lipophilicity).
- Zafrani, Y., et al. (2019). Difluoromethoxy-arenes: A physicochemical and synthetic perspective. Journal of Medicinal Chemistry.
-
PubChem. Compound Summary: 4-(Difluoromethoxy) derivatives.[4] Retrieved from
-
ChemScene. Product Data: 2-Chloro-4-(difluoromethoxy)pyridine.[1][5] Retrieved from
Sources
Metabolic Stability of the Difluoromethoxy Group on Pyridine Rings: A Technical Guide
Topic: Metabolic Stability of the Difluoromethoxy Group on Pyridine Rings Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The difluoromethoxy group (–OCHF₂) has emerged as a "privileged motif" in modern medicinal chemistry, offering a strategic balance between the metabolic lability of methoxy groups (–OMe) and the extreme lipophilicity of trifluoromethoxy groups (–OCF₃). When attached to pyridine rings—a scaffold ubiquitous in FDA-approved drugs—the –OCHF₂ moiety functions not merely as a metabolic blocker but as a lipophilic hydrogen bond donor . This dual character allows it to improve metabolic stability while maintaining or enhancing target affinity through unique non-covalent interactions.[1]
This guide analyzes the physicochemical and metabolic rationale for deploying –OCHF₂ on pyridine systems, detailing the mechanistic basis of its stability, its metabolic fate, and the experimental protocols required to validate its performance in drug discovery.
Physicochemical Profile: The "Lipophilic Hydrogen Bond Donor"
Unlike the trifluoromethoxy group (–OCF₃), which is purely hydrophobic and electron-withdrawing, the difluoromethoxy group possesses a unique electrostatic signature due to the presence of the terminal hydrogen atom.
Lipophilicity and Permeability
The replacement of a methoxy group (–OMe) with –OCHF₂ typically results in an increase in lipophilicity (LogP), though less drastic than with –OCF₃.[1]
-
LogP (OMe
OCHF₂): Typically +0.2 to +0.6 units. -
LogP (OMe
OCF₃): Typically +0.9 to +1.2 units.
This moderate increase often improves membrane permeability (P_app) without incurring the solubility penalties associated with perfluorinated chains.[1]
The Hydrogen Bond Acidity (The "F-H" Interaction)
The two fluorine atoms exert a strong inductive effect (
-
H-bond Acidity Parameter (
): ~0.10–0.14 (comparable to aniline or thiophenol).[1] -
Biological Implication: This proton can engage in specific H-bond interactions with backbone carbonyls or side-chain acceptors in the binding pocket, a property –OCF₃ lacks.
Electronic Effects on the Pyridine Ring
The –OCHF₂ group is electron-withdrawing by induction (
-
Hammett Constant (
): ~0.14 (Weakly electron-withdrawing overall).[1] -
Impact on Pyridine: It lowers the pKa of the pyridine nitrogen less than –OCF₃, maintaining some basicity for salt formation while reducing the electron density of the ring enough to potentially protect against oxidative metabolism at other ring positions.
Mechanisms of Metabolic Stability[2]
The primary driver for installing an –OCHF₂ group is to block oxidative O-dealkylation , a rapid metabolic clearance pathway mediated by Cytochrome P450 (CYP450) enzymes.
The CYP450 Oxidative Pathway
Metabolism of alkoxy groups proceeds via hydrogen atom abstraction (HAT) by the high-valent Iron(IV)-Oxo species (Compound I) of the CYP450 heme.
-
H-Abstraction: The CYP enzyme abstracts a hydrogen atom from the
-carbon (adjacent to oxygen). -
Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme.
-
Hemiacetal Collapse: The unstable hemiacetal intermediate decomposes, releasing the alkyl group as an aldehyde/ketone and revealing the free hydroxyl on the aromatic ring.
Why –OCHF₂ is Stable
The stability of the –OCHF₂ group on a pyridine ring arises from two synergistic factors:
-
Bond Strength & Polarity (The Fluorine Effect): The C–F bonds are highly electronegative. They withdraw electron density from the C–H bond, making the hydrogen less "hydridic" and the carbon less able to stabilize the radical intermediate formed during abstraction. While the C–H bond energy itself is high, the transition state energy for abstraction by the electrophilic CYP species is significantly raised due to the electron-deficient nature of the –CHF₂ moiety.
-
Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient (
-deficient). This low electron density is transmitted to the oxygen atom, further reducing the Lewis basicity and the ability of the oxygen to stabilize the developing positive charge in the transition state of the oxidation.
Metabolic Fate
While significantly slower than O-demethylation, the metabolism of –OCHF₂ does occur, primarily yielding the pyridine-ol and toxic byproducts which must be monitored.
Pathway Visualization:
Figure 1: Oxidative defluorination pathway of the difluoromethoxy group. Note the release of difluorophosgene (COF₂), which rapidly hydrolyzes to CO₂ and HF.
Comparative Stability Data
The following table illustrates the theoretical and observed stability trends when modifying alkoxy substituents on a pyridine scaffold.
| Substituent | Structure | Lipophilicity ( | Metabolic Stability (Cl_int) | H-Bond Donor? | CYP Liability |
| Methoxy | –OCH₃ | Reference (0) | Low (High Clearance) | No | Rapid O-demethylation |
| Difluoromethoxy | –OCHF₂ | +0.3 to +0.6 | High (Low Clearance) | Yes (Weak) | Slow C-H abstraction |
| Trifluoromethoxy | –OCF₃ | +0.9 to +1.2 | Very High | No | Negligible (Blocked) |
| Ethoxy | –OCH₂CH₃ | +0.5 | Low | No | Rapid O-dealkylation |
Key Insight: While –OCF₃ offers the highest stability, it adds significant lipophilicity which can lead to poor solubility or high plasma protein binding. –OCHF₂ offers a "sweet spot"—sufficient metabolic stability with a lower lipophilicity penalty and the added benefit of H-bond donor capability.[1]
Experimental Validation Protocols
To verify the metabolic stability of a difluoromethoxy-pyridine analog, a standard microsomal stability assay is required.
Microsomal Stability Assay Protocol
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin or Propranolol).
Workflow:
-
Preparation: Dilute Test Compound to 1
M in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots (e.g., 50 L). -
Quenching: Immediately add to ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Workflow Diagram
Figure 2: Microsomal stability assay workflow for assessing metabolic liability.
Synthesis & Late-Stage Functionalization[3]
Historically, installing –OCHF₂ required harsh conditions (e.g., chlorodifluoromethane gas). Modern methods allow for safer, late-stage functionalization, crucial for diversifying pyridine libraries.
-
Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) or Difluoromethyl triflate.
-
Conditions:
, DMF/ACN, 60-80°C. -
Recent Advances: Photoredox catalysis now enables the direct difluoromethoxylation of pyridines using radical precursors, allowing for high regioselectivity even on complex drug scaffolds.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2015). "Structure-Based Design of Difluoromethoxy-Containing Compounds." ChemMedChem. Link
Sources
hydrogen bond donor acceptor properties of 4-(Difluoromethoxy)pyridine
An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 4-(Difluoromethoxy)pyridine
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The difluoromethoxy group, in particular, offers a unique combination of electronic modulation and metabolic stability. This guide provides a detailed technical analysis of 4-(difluoromethoxy)pyridine, focusing on its hydrogen bond donor and acceptor capabilities. We will explore the nuanced effects of the difluoromethoxy substituent on the pyridine core, quantify its hydrogen bonding potential, and present both experimental and computational workflows for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the specific physicochemical properties of this versatile heterocyclic building block.
Introduction: The Strategic Role of Hydrogen Bonds in Drug Design
Hydrogen bonds are fundamental to molecular recognition, governing the specificity and affinity of ligand-receptor interactions.[1][2][3] The ability of a drug candidate to form targeted hydrogen bonds within a protein's active site is a critical determinant of its efficacy.[4] Consequently, a precise understanding of a molecule's hydrogen bond donor (HBD) and acceptor (HBA) profile is essential for successful drug design.
Lipinski's "Rule of Five" codifies this principle, suggesting that most orally active drugs possess no more than five HBDs and ten HBAs.[5] 4-(Difluoromethoxy)pyridine is a scaffold of increasing interest due to the unique properties conferred by the -OCF₂H group. This substituent acts as a lipophilic bioisostere of a hydroxyl or thiol group, capable of modulating pKa, metabolic stability, and membrane permeability.[6][7] This guide dissects the hydrogen bonding characteristics of this molecule, providing the foundational knowledge required to strategically employ it in drug discovery programs.
Analysis of Hydrogen Bond Acceptor (HBA) Properties
A molecule's ability to accept a hydrogen bond is dictated by the presence of lone pairs of electrons on electronegative atoms. In 4-(difluoromethoxy)pyridine, there are three potential HBA sites: the pyridine nitrogen, the ether oxygen, and the fluorine atoms.
The Pyridine Nitrogen: The Primary Acceptor Site
The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is the most significant hydrogen bond acceptor site. The basicity of this nitrogen, and therefore its HBA strength, is modulated by substituents on the ring. The 4-(difluoromethoxy) group exerts a strong electron-withdrawing effect, which reduces the electron density on the nitrogen atom. Quantum-chemical studies on analogous fluorinated pyridines have shown that increasing fluorination weakens hydrogen bond strength.[8]
Compared to unsubstituted pyridine, which has a pKa of approximately 5.23, 4-(difluoromethoxy)pyridine is expected to have a lower pKa, indicating reduced basicity and weaker HBA capacity.[9] Despite this reduction, the nitrogen remains the dominant HBA site, a feature clearly visualized in electrostatic potential maps where a region of negative potential (red) is concentrated around the nitrogen.[10][11][12]
The Difluoromethoxy Group: Oxygen and Fluorine Atoms
-
Ether Oxygen: The oxygen atom of the difluoromethoxy group possesses two lone pairs and can function as a hydrogen bond acceptor. However, its proximity to the electron-withdrawing fluorine atoms and its engagement in resonance with the aromatic ring diminish its HBA strength compared to a simple aliphatic ether.
-
Fluorine Atoms: The role of covalently bound fluorine as an HBA is a topic of considerable discussion. While fluorine is highly electronegative, it is a very weak hydrogen bond acceptor, significantly weaker than oxygen or nitrogen.[13][14] Computational and experimental studies suggest that while C-F···H interactions can occur, their contribution to overall binding affinity is often minimal and they are not typically a driving force for complex stability.[14][15][16]
The primary HBA functionality of 4-(difluoromethoxy)pyridine should be attributed to the pyridine nitrogen, with minor contributions from the ether oxygen.
Diagram: Potential Hydrogen Bond Acceptor Sites
Caption: Primary and secondary hydrogen bond acceptor (HBA) sites.
Analysis of Hydrogen Bond Donor (HBD) Properties
Traditional HBDs involve a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen. 4-(Difluoromethoxy)pyridine lacks such groups. However, the unique electronic nature of the difluoromethyl group introduces a non-classical HBD capability.
The Difluoromethyl C-H Bond: A Non-Classical Donor
The C-H bond is typically not acidic enough to act as a hydrogen bond donor. However, the presence of two highly electronegative fluorine atoms on the same carbon atom (-CF₂H) dramatically alters this property. The fluorine atoms strongly polarize the C-H bond, withdrawing electron density and imparting a significant partial positive charge on the hydrogen atom.[17]
This polarization makes the difluoromethyl proton sufficiently acidic to engage in weak hydrogen bonding interactions.[18] The -CF₂H group is often considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, although it must be emphasized that it is a substantially weaker HBD.[6][7][18] This weak HBD character can be crucial for fine-tuning interactions where a classical HBD would be too strong or sterically demanding.
Diagram: Polarization of the Difluoromethyl C-H Bond
Caption: Inductive effect of fluorine atoms enabling C-H H-bond donation.
Quantitative Physicochemical Properties
A quantitative understanding of a molecule's properties is crucial for computational modeling and drug design. Below is a summary of key physicochemical parameters for 4-(difluoromethoxy)pyridine and related reference compounds.
| Property | Pyridine | 4-(Trifluoromethyl)pyridine | 4-(Difluoromethoxy)pyridine (Predicted/Estimated) | Justification / Source |
| pKa | 5.23 | 3.48 | ~ 3.5 - 4.0 | The -OCF₂H group is strongly electron-withdrawing, similar to -CF₃, thus significantly reducing the basicity of the pyridine nitrogen compared to pyridine itself.[9][19] |
| LogP | 0.70 | 1.70 | ~ 1.5 - 2.0 | Fluorination generally increases lipophilicity. The -OCF₂H group is a lipophilic substituent.[9][19][20] |
| H-Bond Acceptors | 1 | 1 | 2-3 | Primary: Pyridine N. Secondary: Ether O. Very Weak: Fluorine atoms.[9][14] |
| H-Bond Donors | 0 | 0 | 1 (Weak) | The polarized C-H of the difluoromethyl group can act as a non-classical H-bond donor.[17][18] |
| H-Bond Basicity (β) | ~0.64 | N/A | < 0.64 | The electron-withdrawing group reduces the nitrogen's ability to accept a hydrogen bond. Scales of hydrogen-bond basicity are used to quantify this.[21][22][23] |
| H-Bond Acidity (α) | 0 | 0 | > 0 | The C-H of the -CF₂H group provides weak hydrogen bond acidity, which is absent in the reference compounds.[18][24][25] |
Methodologies for Characterization
The hydrogen bonding properties of a novel compound can be determined through a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopic Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and quantifying hydrogen bonds.[26][27] The chemical shift of a proton is highly sensitive to its electronic environment, which changes upon hydrogen bond formation.
Objective: To quantify the HBA strength of the pyridine nitrogen in 4-(difluoromethoxy)pyridine by titrating it with a known HBD, such as 4-fluorophenol.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of 4-(difluoromethoxy)pyridine in a non-coordinating solvent (e.g., CDCl₃ or CCl₄). Prepare a separate, more concentrated stock solution of the HBD (4-fluorophenol) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the 4-(difluoromethoxy)pyridine solution. Record the chemical shifts of the aromatic protons.
-
Titration: Add incremental aliquots of the 4-fluorophenol stock solution to the NMR tube containing the sample.
-
Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the pyridine ring protons and the hydroxyl proton of 4-fluorophenol. The formation of a hydrogen bond will cause a downfield shift in the hydroxyl proton and may induce small shifts in the pyridine protons.
-
Binding Constant Calculation: Plot the change in chemical shift (Δδ) against the concentration of the added titrant. Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) to calculate the association constant (Kₐ), which is a direct measure of the hydrogen bond strength.
Caption: Workflow for identifying H-bond sites via MEP calculation.
Implications and Strategic Use in Drug Design
The hydrogen bonding profile of 4-(difluoromethoxy)pyridine—a primary, moderately strong HBA and a weak, non-classical HBD—makes it a highly tunable and strategic scaffold.
-
Fine-Tuning Affinity: The moderate basicity of the nitrogen allows it to form crucial hydrogen bonds in a receptor pocket without the potential liability of high basicity, which can lead to off-target effects or poor pharmacokinetic properties.
-
Exploiting Weak Interactions: The weak HBD capability of the -CF₂H group can be used to engage in subtle, secondary interactions. In cases where a traditional HBD would create a steric clash or an overly strong interaction, the -CF₂H group can provide a stabilizing contact, enhancing selectivity and affinity.
-
Modulating Physicochemical Properties: The difluoromethoxy group increases lipophilicity relative to a methoxy or hydroxyl group, which can improve cell permeability. [20]It is also more resistant to metabolic oxidation, potentially improving the half-life of a drug candidate. [6] By understanding this nuanced profile, medicinal chemists can deploy 4-(difluoromethoxy)pyridine to solve complex structure-activity relationship (SAR) challenges, balancing potency with essential drug-like properties.
Conclusion
4-(Difluoromethoxy)pyridine is not a simple building block; it is a sophisticated tool for molecular engineering. Its hydrogen bonding characteristics are defined by a dominant acceptor site at the pyridine nitrogen, whose strength is tempered by the electron-withdrawing substituent, and a subtle, non-classical donor site at the difluoromethyl C-H. This duality provides a unique opportunity for medicinal chemists to design molecules with highly tailored intermolecular interactions. A thorough characterization, using the experimental and computational methods outlined in this guide, is the first step toward unlocking the full potential of this valuable scaffold in the development of next-generation therapeutics.
References
-
Mornick, J., & Slipchenko, L. V. (n.d.). AIM analyses of hydrogen bonding and proton transfer in Pyridine-HX complexes. Purdue University. Retrieved from [Link]
-
Wikipedia. (2024). Hydrogen bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. Retrieved from [Link]
-
Texas Children's Hospital. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Retrieved from [Link]
-
Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094. Retrieved from [Link]
- Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? In Comprehensive Medicinal Chemistry II (pp. 279-299). Elsevier.
-
ResearchGate. (n.d.). Electrostatic potential diagrams of pyridine and Cl⁻ (isosurface = 0.05 a.u.). Retrieved from [Link]
-
Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. Retrieved from [Link]
-
López-Vallejo, F., García-Barradas, O., & Pérez-Vásquez, A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]
-
Chemistry World. (2024, October 31). New spectroscopy method maps out water's hydrogen-bonded network. Retrieved from [Link]
-
Park, K. (2023, November 22). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Retrieved from [Link]
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Li, S., Wang, T., Zhang, W., Chen, Y., Chu, Y., Zheng, A., ... & Deng, F. (2023). Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Journal of the American Chemical Society, 145(48), 26237–26246. Retrieved from [Link]
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López-Vallejo, F., García-Barradas, O., Pérez-Vásquez, A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 25(14), 7640. Retrieved from [Link]
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Rao, C. N. R. (2006). Spectroscopic Studies of the Hydrogen Bond. Applied Spectroscopy Reviews, 2(2), 129-174. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the hydrogen-bond acidity and basicity for un-dissociated hydrazoic acid, isocyanic acid and isothiocyanic acid. Retrieved from [Link]
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Huque, F. T. T., & Platts, J. A. (2003). The effect of intramolecular interactions on hydrogen bond acidity. Physical Chemistry Chemical Physics, 5(10), 2093-2099. Retrieved from [Link]
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Katritzky, A. R., et al. (2004). Theoretical scales of hydrogen bond acidity and basicity for application in QSAR/QSPR studies and drug design. Partitioning of aliphatic compounds. Journal of Chemical Information and Computer Sciences, 44(4), 1427-1436. Retrieved from [Link]
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Zhang, Y., et al. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 127(26), 5791-5804. Retrieved from [Link]
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Platts, J. A. (2021). Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. Journal of Chemical Information and Modeling, 61(12), 5955-5967. Retrieved from [Link]
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Katritzky, A. R., et al. (2004). Theoretical Scales of Hydrogen Bond Acidity and Basicity for Application in QSAR/QSPR Studies and Drug Design. Partitioning of Aliphatic Compounds. Journal of Chemical Information and Modeling, 44(4), 1427-1436. Retrieved from [Link]
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SciSpace. (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. Retrieved from [Link]
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Zhang, Y., et al. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 127(26), 5791-5804. Retrieved from [Link]
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Beilstein Journals. (2025, January 20). Quantifying the ability of the CF2H group as a hydrogen bond donor. Retrieved from [Link]
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Lin, F. Y., et al. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 58(34), 11735-11739. Retrieved from [Link]
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Al-Masruri, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29891-29895. Retrieved from [Link]
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Al-Masruri, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(50), 29891–29895. Retrieved from [Link]
-
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The Strategic Role of 4-(Difluoromethoxy)pyridine in Pharmacokinetic Modulation
Executive Summary
In modern drug discovery, the optimization of lead compounds often hits a "molecular wall" where potency is established, but pharmacokinetic (PK) liabilities—such as rapid metabolic clearance, poor permeability, or reactive metabolite formation—prevent clinical progression. The 4-(difluoromethoxy)pyridine moiety has emerged as a high-value structural motif that addresses these specific challenges.
Acting as a bioisostere of the methoxypyridine group, the difluoromethoxy (
Molecular Architecture & Physicochemical Properties[1][2][3]
The transition from a methoxy (
Lipophilicity and Permeability ( )
The replacement of hydrogen with fluorine increases lipophilicity due to the low polarizability of the C-F bond. However, unlike the trifluoromethoxy group (
| Substituent | H-Bond Donor | H-Bond Acceptor | Electronic Effect ( | |
| No | Yes | |||
| Weak (Lipophilic) | Weak | |||
| No | Very Weak |
Key Insight: The
Basicity Modulation (pKa Shift)
The pyridine nitrogen's basicity is critical for solubility and lysosomal trapping.
-
4-Methoxypyridine: The oxygen donates electron density into the ring via resonance (
), raising the pKa to . -
4-(Difluoromethoxy)pyridine: While the oxygen still exerts a
effect, the strong inductive withdrawal ( ) of the group pulls electron density away from the oxygen and the ring system. -
Net Effect: The pKa of the pyridine nitrogen drops significantly (estimated range
). This reduction prevents protonation at physiological pH (7.4), increasing the fraction of neutral species and thereby enhancing membrane permeability.
Pharmacokinetic Modulation Mechanisms
Metabolic Stability: The "Fluorine Wall"
The primary utility of the 4-(difluoromethoxy)pyridine motif is the blockade of oxidative metabolism.
-
Problem (Methoxy): 4-Methoxypyridines are prone to O-dealkylation by Cytochrome P450 (CYP) enzymes. The CYP enzyme hydroxylates the
-carbon of the methoxy group, leading to a hemiacetal intermediate that collapses to release formaldehyde and the 4-hydroxypyridine (pyridone) metabolite. -
Solution (Difluoromethoxy): The
bond in is stronger than in (approx. kcal/mol vs kcal/mol). Furthermore, the fluorine atoms withdraw electrons, making the carbon less accessible to the electrophilic oxo-iron species of the CYP active site. This effectively shuts down O-dealkylation.
Mitigation of Reactive Metabolites
In aniline or electron-rich pyridine systems, metabolic oxidation can lead to the formation of reactive quinone-imines or quinone-methides, which form covalent adducts with proteins (toxicity). By replacing an electron-donating methoxy group with the electron-withdrawing difluoromethoxy group, the electron density of the aromatic ring is reduced, making it less susceptible to bioactivation.
Visualization: Metabolic Blockade Mechanism
Figure 1: Mechanistic comparison of metabolic fate. The difluoromethoxy group prevents the critical hydroxylation step required for O-dealkylation.
Case Study: CRF1 Receptor Antagonist (Compound 19e)
A landmark application of this strategy is found in the optimization of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, specifically in the transition from methoxy-substituted pyrazinones to the difluoromethoxy-pyridine series.
-
Challenge: Early leads containing a 2-methoxy-4-methyl-aniline moiety showed excellent potency but suffered from reactive metabolite formation . In vivo studies revealed significant glutathione (GSH) adducts, indicating bioactivation to a reactive intermediate (likely via the methoxy group).
-
Optimization: The medicinal chemistry team replaced the methoxy-aniline core with a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine scaffold.
-
Results:
-
Potency: Maintained high affinity (
). -
Safety: GSH adducts in bile/urine dropped to
(negligible). -
PK: Excellent oral bioavailability in rats and dogs.
-
Experimental Protocols
Synthesis of 4-(Difluoromethoxy)pyridine Derivatives
This protocol describes the introduction of the
Reagents:
-
Substrate: 4-Hydroxypyridine derivative (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 eq) -
Base: Potassium carbonate (
) (2.0 eq) -
Solvent: DMF/Water (9:1 ratio)
Workflow:
-
Dissolution: Dissolve the 4-hydroxypyridine substrate and
in DMF/Water. -
Heating: Heat the mixture to
. -
Addition: Slowly add
portion-wise over 1-2 hours. Note: Slow addition is crucial to maintain a steady concentration of difluorocarbene ( ). -
Reaction: Stir at
for 4-16 hours. Monitor by LC-MS for disappearance of starting material. -
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.
-
Purification: The product is often less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Figure 2: Synthetic workflow for the introduction of the difluoromethoxy group via difluorocarbene insertion.
In Vitro Metabolic Stability Assay (Microsomal)
To validate the "metabolic shield" effect, compare the intrinsic clearance (
-
Incubation: Incubate test compound (
) with human liver microsomes ( ) and NADPH ( ) in phosphate buffer (pH 7.4) at . -
Sampling: Take aliquots at
min. -
Quenching: Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs time. The slope determines and .-
Success Criterion: A
-fold increase in for the difluoromethoxy analog compared to the methoxy parent.
-
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Zhu, Y.-F., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(19), 6012–6024. Link
-
Zafrani, Y., et al. (2017). The Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Chemistry – A European Journal, 23(48), 11637–11643. Link
-
Erickson, J. A., et al. (2010). The Effect of Fluorine Substitution on the Lipophilicity of Benzoic Acids, Phenols, and Anilines. Journal of Organic Chemistry, 75(5), 1701–1711. Link
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The Enigmatic Electron-Withdrawing Donor: A Technical Guide to the Electronic Effects of 4-Difluoromethoxy Substitution on Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Fluorinated Substituents in Pyridine Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of C-F bonds to act as weak hydrogen bond acceptors—can profoundly modulate a molecule's physicochemical and biological characteristics. Among the plethora of fluorinated motifs, the difluoromethoxy group (-OCF2H) stands out as a particularly intriguing substituent. It is often considered a bioisostere of more traditional groups like the hydroxyl, thiol, or even amine moieties, capable of acting as a lipophilic hydrogen bond donor.[1]
When appended to the pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the 4-difluoromethoxy group imparts a unique electronic signature. This guide provides an in-depth technical exploration of the electronic effects of the 4-OCF2H substituent on the pyridine nucleus. We will dissect its inductive and resonance contributions, quantify its impact on the basicity of the pyridine nitrogen, and explore its influence on the ring's reactivity towards electrophilic and nucleophilic attack. This document is intended to serve as a valuable resource for researchers seeking to harness the distinct properties of the 4-difluoromethoxy pyridine scaffold in their scientific endeavors.
The Dichotomy of Electronic Influence: Inductive vs. Resonance Effects
The net electronic effect of any substituent on an aromatic ring is a delicate interplay of its inductive and resonance (mesomeric) effects. The 4-difluoromethoxy group is a prime example of this duality, exhibiting both electron-withdrawing and electron-donating characteristics.
Inductive Effect (-I): The high electronegativity of the two fluorine atoms in the -OCF2H group creates a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the pyridine ring through the sigma bond framework. This strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack and decreases the basicity of the pyridine nitrogen.
Resonance Effect (+M): Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This donation of electron density, or positive mesomeric effect, counteracts the inductive effect to some extent. It particularly increases electron density at the ortho and para positions relative to the substituent.
The overall electronic character of the 4-difluoromethoxy group is a nuanced balance of these opposing forces. However, the strong inductive pull of the two fluorine atoms generally dominates, rendering the -OCF2H group a net electron-withdrawing substituent, albeit with some resonance-donating character.
Caption: Resonance donation from the 4-OCF2H group.
Quantifying the Electronic Impact: Hammett Parameters and pKa Values
To move beyond a qualitative description, we can employ quantitative measures to gauge the electronic influence of the 4-difluoromethoxy group. Hammett substituent constants (σ) and the acid dissociation constant (pKa) of the conjugate acid are invaluable tools in this regard.
Hammett Substituent Constants (σ)
Impact on Pyridine Basicity: A Comparative pKa Analysis
The most direct measure of the electronic effect of a substituent on the pyridine ring is its impact on the basicity of the nitrogen atom, as quantified by the pKa of its conjugate acid (the pyridinium ion). A lower pKa value indicates a weaker base, signifying a greater electron-withdrawing effect from the substituent.
| Substituent (at position 4) | pKa of Conjugate Acid | Electronic Effect | Reference |
| -H (Pyridine) | 5.25 | Reference | [2] |
| -OCH3 (4-Methoxypyridine) | 6.58 | Electron-donating (+M > -I) | [2][3][4] |
| -F (4-Fluoropyridine) | 4.15 (predicted) | Electron-withdrawing (-I > +M) | [5][6] |
| -CF3 (4-(Trifluoromethyl)pyridine) | 2.92 (predicted) | Strongly electron-withdrawing (-I, -M) | [7][8] |
| -OCF2H (4-Difluoromethoxypyridine) | ~3.5 - 4.5 (Estimated) | Electron-withdrawing (-I > +M) |
The strong electron-donating resonance effect of the methoxy group in 4-methoxypyridine significantly increases the basicity compared to pyridine itself.[2][3][4] In contrast, the powerful inductive effect of the trifluoromethyl group in 4-(trifluoromethyl)pyridine dramatically reduces the basicity.[7][8] The fluorine atom in 4-fluoropyridine also reduces basicity due to its strong inductive effect, which outweighs its resonance donation.[5][6]
Given that the -OCF2H group is strongly inductively withdrawing but also capable of resonance donation, the pKa of 4-difluoromethoxypyridine is expected to be significantly lower than that of pyridine and 4-methoxypyridine. It is likely to fall in a range similar to or slightly higher than that of 4-fluoropyridine, reflecting a potent net electron-withdrawing effect.
Caption: Comparative pKa values of 4-substituted pyridines.
Experimental Protocols for Characterization
A thorough understanding of the electronic properties of 4-difluoromethoxypyridine necessitates its synthesis and characterization through established experimental techniques.
Proposed Synthesis of 4-Difluoromethoxypyridine
A plausible synthetic route to 4-difluoromethoxypyridine, based on known transformations of pyridine derivatives, is outlined below. This multi-step synthesis begins with the commercially available 4-hydroxypyridine.
Caption: Proposed synthetic workflow for 4-difluoromethoxypyridine.
Step 1: Chlorination of 4-Hydroxypyridine
-
Principle: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone. The hydroxyl group can be converted to a better leaving group, chloride, using a chlorinating agent like phosphorus oxychloride (POCl3).
-
Protocol:
-
To a round-bottom flask, add 4-hydroxypyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl3, 2.0-3.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., solid NaHCO3 or aqueous NaOH) to pH 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford 4-chloropyridine.[9]
-
Step 2: Nucleophilic Substitution with a Difluoromethoxy Source
-
Principle: The chlorine at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[10] A difluoromethoxide anion, generated in situ, can displace the chloride to form the desired product.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of a suitable difluoromethoxy source. A potential, though not commercially standard, approach would be the deprotonation of a difluoromethanol equivalent. A more practical approach might involve specialized fluorinating reagents.
-
Alternatively, a method analogous to the synthesis of N-difluoromethylated pyridines could be adapted, although this would target the nitrogen rather than an oxygen linkage.[11]
-
Add 4-chloropyridine (1.0 eq) to the solution of the nucleophile at room temperature or slightly elevated temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the organic phase, and purify by column chromatography to yield 4-difluoromethoxypyridine.
-
Spectroscopic Characterization
The synthesized 4-difluoromethoxypyridine would be characterized by standard spectroscopic methods:
-
¹H NMR: The proton spectrum would show characteristic signals for the pyridine ring protons, likely two distinct multiplets due to the C2 symmetry. The proton of the -OCF2H group would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum would display signals for the pyridine ring carbons, with the carbon of the -OCF2H group appearing as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine spectrum is a crucial tool for confirming the presence of the difluoromethoxy group. A single resonance would be expected, which would be split into a doublet by the proton of the -OCF2H group. The chemical shift would be indicative of the electronic environment.[2]
pKa Determination
-
Principle: The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry. The spectrophotometric method relies on the difference in the UV-Vis absorption spectra of the protonated and neutral forms of the pyridine.
-
Protocol (UV-Vis Spectrophotometry):
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (~2.5 to 5.5).
-
Prepare a stock solution of 4-difluoromethoxypyridine in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Add a small, constant amount of the stock solution to each buffer solution.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a wavelength where the protonated and neutral forms have significantly different absorptivities against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and neutral species.
-
Reactivity of the 4-Difluoromethoxypyridine Ring
The electronic perturbations induced by the 4-difluoromethoxy group significantly influence the reactivity of the pyridine ring.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. The net electron-withdrawing nature of the 4-OCF2H group further deactivates the ring. Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen (C3 and C5).[3][12] However, harsh reaction conditions are typically required, and reactions may proceed in low yield. A common strategy to enhance the reactivity of pyridines towards electrophiles is through the formation of the N-oxide, which activates the 4-position.[13]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[14] The presence of a good leaving group at these positions facilitates SNAr reactions. The 4-difluoromethoxy group itself is generally not a good leaving group. However, if another leaving group (e.g., a halogen) is present at the 2- or 6-position, the electron-withdrawing -OCF2H group at the 4-position would further activate the ring towards nucleophilic attack at these positions.
Conclusion
The 4-difluoromethoxy substituent imparts a unique and valuable set of electronic properties to the pyridine ring. Its strong inductive electron withdrawal, tempered by a modest resonance donation, results in a significant decrease in the basicity of the pyridine nitrogen and a general deactivation of the ring towards electrophilic attack. This substituent serves as a fascinating tool for fine-tuning the electronic landscape of pyridine-based molecules, offering opportunities to modulate properties such as receptor binding affinity, metabolic stability, and membrane permeability. The synthetic and characterization protocols outlined in this guide provide a framework for researchers to explore and exploit the intriguing nature of the 4-difluoromethoxy pyridine scaffold in the design of novel functional molecules.
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-
Organic Chemistry Portal. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
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-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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-
Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom. Retrieved from [Link]
- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30.
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-
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-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
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-
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-
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-
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-
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-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284394). Retrieved from [Link]
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- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. web.viu.ca [web.viu.ca]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
literature review of 4-(Difluoromethoxy)pyridine derivatives in oncology
The strategic integration of fluorinated heterocycles has fundamentally reshaped modern medicinal chemistry. Within this domain, the 4-(difluoromethoxy)pyridine motif has emerged as a privileged scaffold in oncology. This in-depth technical guide explores the chemical rationale, mechanistic pathways, and experimental methodologies surrounding 4-(difluoromethoxy)pyridine derivatives, providing a comprehensive framework for researchers and drug development professionals.
Chemical Rationale & Pharmacophore Dynamics
The substitution of a traditional methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) on a pyridine ring is not merely a structural tweak; it is a calculated pharmacokinetic and pharmacodynamic optimization strategy.
-
Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms protects the adjacent C-H bond from cytochrome P450-mediated oxidative cleavage (O-demethylation), significantly extending the half-life of the active pharmaceutical ingredient (API).
-
Lipophilic Hydrogen Bonding: The -OCF₂H group acts as a lipophilic hydrogen bond donor. The polarized C-H bond can interact with backbone carbonyls in protein binding pockets, while the fluorine atoms enhance overall lipophilicity, improving cellular permeability.
-
Electronic Modulation: The electron-withdrawing effect lowers the pKa of the pyridine nitrogen. This reduced basicity prevents off-target binding (such as hERG channel blockade, which causes cardiotoxicity) and improves oral bioavailability by preventing excessive protonation in the acidic environment of the stomach.
Core Oncological Targets & Mechanistic Pathways
CD73 Inhibition & Tumor Microenvironment (TME) Modulation
Tumors actively exploit the ATP-adenosine metabolic pathway to evade immune surveillance. CD73 (ecto-5'-nucleotidase) is the rate-limiting enzyme that hydrolyzes extracellular AMP into adenosine, a potent immunosuppressive metabolite[1]. 4-(difluoromethoxy)pyridine derivatives have been successfully integrated into novel CD73 inhibitors[2]. The difluoromethoxy moiety projects into the hydrophobic sub-pockets of the CD73 active site, effectively blocking AMP binding and preventing the generation of adenosine, thereby restoring CD8+ T-cell activity.
Figure 1: The CD73/Adenosine Immunosuppressive Pathway and targeted inhibition.
eIF2B Activation & The Integrated Stress Response (ISR)
Solid tumors frequently encounter hypoxia and nutrient starvation, triggering the Integrated Stress Response (ISR). In this pathway, kinases such as PERK phosphorylate eIF2α. Phospho-eIF2α tightly binds and inhibits eIF2B (a guanine nucleotide exchange factor), leading to global translation arrest while selectively upregulating survival genes like ATF4[3]. Derivatives of 4-(difluoromethoxy)pyridine have been engineered as potent allosteric activators of eIF2B. By stabilizing the active decameric complex of eIF2B, these compounds override the stress response, forcing the tumor cells out of their protective dormancy and driving them toward apoptosis[4].
Figure 2: Modulation of the Integrated Stress Response (ISR) via eIF2B activation.
Kinase and GTPase Disruption (PI3Kα)
Mutations in PI3Kα are highly prevalent in oncology. Recent therapeutic modalities have shifted from traditional ATP-competitive inhibitors (which suffer from off-target toxicity and resistance) to compounds that disrupt protein-protein interactions (PPIs). Fused 4-(difluoromethoxy)pyridine architectures have been developed to sterically disrupt the interaction between small GTPase proteins and the PI3Kα complex, providing a highly selective allosteric inhibition mechanism[5].
Quantitative Data Presentation
The following table summarizes the primary oncological targets modulated by 4-(difluoromethoxy)pyridine derivatives, highlighting the mechanistic rationale and typical efficacy metrics observed in preclinical models.
| Target Class | Specific Protein | Role of 4-(Difluoromethoxy)pyridine Scaffold | Primary Mechanism of Action | Typical in vitro Efficacy (IC50 / EC50) |
| Ectonucleotidase | CD73 | Occupies lipophilic sub-pocket; enhances metabolic stability against TME proteases. | Blocks AMP to Adenosine conversion; restores CD8+ T-cell function. | 10 nM – 50 nM (Inhibition) |
| Translation Factor | eIF2B | Acts as a lipophilic anchor stabilizing the heterodecameric protein complex. | Allosteric activation; overrides PERK-mediated stress response. | 5 nM – 25 nM (Activation) |
| Kinase/GTPase | PI3Kα | Modulates pyridine pKa to prevent off-target kinase binding; disrupts PPIs. | Disrupts interaction between small GTPases and PI3Kα. | 50 nM – 150 nM (Inhibition) |
Experimental Protocols: Synthesis & Validation
To ensure rigorous scientific integrity, the following protocols detail a self-validating system for synthesizing a 4-(difluoromethoxy)pyridine building block and subsequently validating its biological activity.
Protocol A: Synthesis of the 4-(Difluoromethoxy)pyridine Building Block
This protocol utilizes direct difluoromethylation. The causality behind using sodium chlorodifluoroacetate (ClCF₂COONa) lies in its ability to undergo thermal decarboxylation, generating a reactive difluorocarbene intermediate that selectively attacks the nucleophilic oxygen of the pyridinol precursor[6].
Reagents: 4-Hydroxypyridine derivative (1.0 eq), Sodium chlorodifluoroacetate (2.0 eq), Cesium carbonate (Cs₂CO₃, 1.5 eq), anhydrous N,N-Dimethylformamide (DMF). Step-by-Step Methodology:
-
Deprotonation: Suspend the 4-hydroxypyridine derivative and Cs₂CO₃ in anhydrous DMF under an inert argon atmosphere. Stir at room temperature for 30 minutes. Rationale: Cs₂CO₃ is a mild, bulky base that efficiently deprotonates the hydroxyl group without causing unwanted side reactions.
-
Carbene Generation & Coupling: Add sodium chlorodifluoroacetate to the mixture. Heat the reaction vessel to 95°C for 2–4 hours. Rationale: Heating drives the decarboxylation of the reagent, releasing CO₂ and chloride to form the difluorocarbene, which immediately reacts with the phenoxide.
-
Quenching & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm the structure via ¹H-NMR (look for the characteristic triplet of the -OCF₂H proton around 6.5–7.5 ppm, J ≈ 74 Hz) and ¹⁹F-NMR.
Figure 3: General synthetic workflow for 4-(Difluoromethoxy)pyridine derivatives.
Protocol B: Biochemical Validation via CD73 Malachite Green Assay
To validate the synthesized derivative as a CD73 inhibitor, a Malachite Green phosphate assay is employed. This assay measures the free inorganic phosphate (Pi) released when CD73 hydrolyzes AMP.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Prepare a 100 µM AMP substrate solution.
-
Compound Dilution: Serially dilute the 4-(difluoromethoxy)pyridine test compound in DMSO, then dilute 1:100 in assay buffer to achieve final testing concentrations (e.g., 1 nM to 10 µM).
-
Enzyme Incubation: In a 96-well clear microplate, add 10 µL of recombinant human CD73 enzyme (0.1 ng/µL final concentration) and 10 µL of the test compound. Incubate at 37°C for 15 minutes to allow complex formation.
-
Reaction Initiation: Add 20 µL of the 100 µM AMP substrate to each well. Incubate at 37°C for exactly 30 minutes.
-
Detection (Self-Validating Step): Add 40 µL of Malachite Green working reagent to each well. Rationale: The acidic nature of the reagent stops the enzymatic reaction, while the molybdate-malachite green complex binds free phosphate, turning green.
-
Controls:
-
Positive Control: Enzyme + Substrate + DMSO vehicle (Maximum phosphate release).
-
Negative Control: Substrate + DMSO vehicle (No enzyme; accounts for spontaneous AMP hydrolysis).
-
-
Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
Sources
- 1. WO2024006929A1 - Cd73 compounds - Google Patents [patents.google.com]
- 2. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]
- 3. WO2017193063A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 4. WO2019090088A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
- 5. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications - Google Patents [patents.google.com]
- 6. WO2013088404A1 - Use of inhibitors of the activity or function of PI3K - Google Patents [patents.google.com]
- 7. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications - Google Patents [patents.google.com]
Comprehensive Safety Data Sheet (SDS) and Toxicity Profile for 4-(Difluoromethoxy)pyridine Derivatives in Drug Development
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. Among these, 4-(difluoromethoxy)pyridine derivatives—most notably 2-chloro-4-(difluoromethoxy)pyridine (CAS: 1206978-15-5) —have emerged as privileged building blocks. These compounds are extensively utilized in the synthesis of novel therapeutics, including CD73 inhibitors for immuno-oncology ()[1] and modulators of the Integrated Stress Response (ISR) via eIF2B ()[2]. This whitepaper provides an in-depth technical analysis of the safety data, toxicity profile, and synthetic handling protocols for this critical class of compounds.
Chemical Identity & Physicochemical Profiling
The addition of a difluoromethoxy group (
Table 1: Physicochemical Properties of 2-Chloro-4-(difluoromethoxy)pyridine
| Property | Value | Causality / Pharmacokinetic Impact |
| Molecular Weight | 179.55 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5[3]. |
| LogP | 2.33 | Optimal lipophilicity for cell membrane permeability while maintaining aqueous solubility[3]. |
| TPSA | 22.12 Ų | Low polar surface area ensures excellent blood-brain barrier (BBB) penetration if targeting CNS[3]. |
| H-Bond Acceptors | 2 | Facilitates target binding (e.g., kinase hinge regions) without excessive desolvation penalties[3]. |
Safety Data Sheet (SDS) & GHS Classifications
Handling halogenated pyridines requires strict adherence to laboratory safety protocols due to their electrophilic nature and potential for systemic toxicity upon exposure.
Table 2: GHS Hazard Classifications & Mitigation Strategies
| Hazard Code | Description | Mechanistic Cause | Laboratory Mitigation |
| H302 | Harmful if swallowed | Systemic disruption via pyridine metabolism | Do not eat/drink in lab; use enclosed weighing stations[4]. |
| H315 | Causes skin irritation | Lipophilic partitioning into stratum corneum | Double-gloving with nitrile; immediate washing[4]. |
| H319 | Causes serious eye irritation | Interaction with corneal proteins | Chemical safety goggles; access to eyewash station[4]. |
| H335 | May cause respiratory irritation | Volatilization of halogenated aromatics | Handle strictly within a certified fume hood[4]. |
Toxicity Profile & Mechanistic Toxicology
The primary hazards associated with 4-(difluoromethoxy)pyridines are acute oral toxicity and mucosal irritation[4]. Mechanistically, the toxicology of this building block is driven by hepatic metabolism.
While the difluoromethoxy group itself is metabolically stable due to the strong C-F bonds, the halogenated pyridine core can undergo CYP-mediated N-oxidation (primarily via CYP2A6 and CYP2E1) in hepatic microsomes. This pathway can lead to the formation of reactive N-oxides. However, the electron-withdrawing
Experimental Protocol: Safe Handling & Synthetic Integration
To integrate 4-(difluoromethoxy)pyridine into complex drug scaffolds, palladium-catalyzed cross-coupling is the industry standard.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Integration of 2-chloro-4-(difluoromethoxy)pyridine into a biaryl scaffold. Self-Validating System: The protocol incorporates in-process LC-MS monitoring to ensure catalytic turnover before proceeding to workup, preventing the loss of valuable starting materials.
Step 1: Reagent Preparation & Inertion
-
Action: In a flame-dried Schlenk flask, add 2-chloro-4-(difluoromethoxy)pyridine (1.0 eq), arylboronic acid (1.2 eq), and
(2.0 eq). -
Causality:
is selected as a mild inorganic base. Stronger bases (e.g., ) risk nucleophilic degradation of the electrophilic difluoromethoxy moiety.
Step 2: Catalyst Addition & Solvent Introduction
-
Action: Add
(0.05 eq). Introduce a degassed mixture of 1,4-Dioxane/ (4:1 v/v). -
Causality: The bidentate dppf ligand provides an optimal bite angle for activating electron-deficient aryl chlorides. The biphasic solvent system ensures that both the lipophilic pyridine building block and the inorganic base remain in solution, which is critical for the transmetalation step.
Step 3: Degassing & Reaction Execution
-
Action: Sparge the mixture with Argon for 15 minutes, then heat to 90°C for 12 hours.
-
Causality: Degassing is critical because ambient oxygen inserts into the active Pd(0) catalyst, forming an inactive peroxo complex and halting the catalytic cycle.
Step 4: Self-Validation (In-Process Control)
-
Action: Aliquot 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and analyze via LC-MS.
-
Validation Logic: The reaction is validated as complete when the starting material mass (m/z 180.0 for
) is entirely consumed, and the target product mass appears. If >5% starting material remains, spike an additional 0.02 eq of and heat for 2 hours.
Step 5: Quenching & Purification
-
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Step-by-step synthetic workflow for handling 4-(difluoromethoxy)pyridine derivatives.
Pharmacological Context: Target Pathway (CD73)
One of the most prominent applications of 4-(difluoromethoxy)pyridine derivatives is in the synthesis of CD73 inhibitors[1]. CD73 (ecto-5'-nucleotidase) is a critical enzyme in the tumor microenvironment that converts AMP into extracellular adenosine. High levels of adenosine bind to A2A receptors on T-cells, profoundly inhibiting their effector functions and leading to tumor immunosuppression. By incorporating the metabolically stable difluoromethoxy motif, researchers can design potent, long-lasting CD73 inhibitors that block this pathway and restore anti-tumor immunity.
Mechanism of CD73 inhibition by 4-(difluoromethoxy)pyridine derivatives in tumor immunity.
References
- Google Patents - WO2024006929A1 - CD73 compounds.
- Google Patents - WO2017193063A1 - Modulators of the integrated stress pathway.
Sources
Methodological & Application
Reagents for Difluoromethylation of Pyridines: Application Note & Protocols
Executive Summary
The difluoromethyl group (
This guide details three distinct strategies for introducing
Key Technologies Covered:
-
Innate Radical C–H Functionalization: Using Zinc Difluoromethanesulfinate (DFMS/Baran’s Reagent).
-
Regiodivergent Site-Selectivity: The Studer "Switchable" Strategy for meta- vs. para- functionalization.
-
N-Difluoromethylation: Transition-metal-free synthesis of
- pyridinium salts and pyridones.[1][3]
Strategic Landscape: Mechanism & Selection
The choice of reagent depends entirely on the desired position of the
| Strategy | Primary Reagent | Mechanism | Selectivity | Key Application |
| Innate C-H | DFMS (Zn(SO | Radical (Minisci-type) | C2/C4 (Electronic control) | Late-stage functionalization of complex drugs. |
| Regiodivergent | BrCF | Radical via Dearomatization | Meta or Para (Switchable) | Accessing difficult meta-isomers. |
| N-Functionalization | BrCF | S | Nitrogen ( | Modulating solubility; prodrugs; pyridones. |
Protocol A: Innate C-H Difluoromethylation (Baran’s Reagent)
Reagent: Zinc Difluoromethanesulfinate (DFMS) Mechanism: Radical Substitution (Minisci-type)
DFMS is a solid, air-stable reagent that releases difluoromethyl radicals (
Mechanistic Pathway
The reaction relies on the oxidative desulfinylation of DFMS by tert-butyl hydroperoxide (TBHP). The resulting radical adds to the protonated heterocycle.
Figure 1: Mechanistic flow of innate C-H difluoromethylation using DFMS.
Standard Operating Procedure (SOP)
Scope: Compatible with ester, nitrile, halide, and amide functionalities. Reagents:
-
Substrate (1.0 equiv)
-
DFMS (3.0 equiv) [Commercially available or synthesized]
-
TBHP (70% aq., 5.0 equiv)
-
TFA (1.0 equiv) - Optional, for rate acceleration
-
Solvent: DCM/Water (2.5:1) or DMSO[4]
Step-by-Step Protocol:
-
Setup: To a vial equipped with a stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and DFMS (440 mg, 1.5 mmol, 3.0 equiv).
-
Solvent System: Add Dichloromethane (DCM, 1.5 mL) and Water (0.6 mL).
-
Note: If the substrate is insoluble, use DMSO (2.0 mL) instead of the biphasic mixture.
-
-
Activation: Add Trifluoroacetic acid (TFA, 38 µL, 1.0 equiv) followed by TBHP (70% aq. solution, 5.0 equiv) dropwise at 0 °C.
-
Critical: The reaction is exothermic. Add oxidant slowly.
-
-
Reaction: Seal the vial (open to air is acceptable, but sealed prevents solvent evaporation) and stir vigorously at room temperature (23 °C) for 12–24 hours.
-
Monitoring: Monitor by LC-MS. If conversion is <50% after 12h, add a second portion of DFMS (1.0 equiv) and TBHP (2.0 equiv).
-
Workup:
-
Quench with sat. aq. NaHCO
(careful, gas evolution). -
Extract with DCM (3 x 10 mL).
-
Dry organics over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography.
Troubleshooting:
-
Low Yield? Ensure vigorous stirring (biphasic system). If the substrate is highly electron-rich, this nucleophilic radical method may fail; consider electrophilic alternatives.
-
Regioselectivity: C2 vs C4 selectivity is inherent to the substrate's electronics and cannot be easily tuned with this reagent alone.
Protocol B: Regiodivergent (Switchable) Difluoromethylation
Strategy: Temporary Dearomatization (Studer Method) Reagents: Trifluoroacetic Anhydride (TFAA), DFMS/Photocatalyst.
Direct meta-difluoromethylation of pyridine is electronically unfavorable. This advanced protocol uses a "temporary dearomatization" strategy via oxazino pyridine intermediates to switch selectivity.
The Switchable Logic
-
Pathway A (Meta): The dearomatized oxazino intermediate behaves as an enamine, directing radical attack to the
-position (meta relative to original N). -
Pathway B (Para): Acidic treatment converts the intermediate into a pyridinium salt, directing attack to the
-position (para).
Figure 2: Logic flow for selecting meta- vs. para-difluoromethylation.
Protocol Summary (Meta-Selective)
-
Dearomatization: React pyridine with the requisite alcohol/TFAA to form the oxazino pyridine intermediate (isolated or generated in situ).
-
Radical Addition:
-
Solvent: CH
CN. -
Reagent: DFMS (2.0 equiv).
-
Catalyst: Photocatalyst (e.g., fac-Ir(ppy)
or organic dye) or standard radical initiator. -
Condition: Blue LED irradiation (if photocatalytic) or thermal initiation.
-
-
Aromatization: The oxazine ring is cleaved/eliminated to restore the pyridine core, now functionalized at the meta position.
Protocol C: N-Difluoromethylation
Reagent: Ethyl Bromodifluoroacetate (BrCF
Unlike C-H functionalization, this method exploits the lone pair on the pyridine nitrogen. It is a transition-metal-free process involving alkylation followed by hydrolysis and decarboxylation.[1]
Protocol
Reagents:
-
Pyridine derivative (1.0 equiv)
-
BrCF
CO Et (3.0 equiv) -
K
CO (2.0 equiv) - For pyridone formation -
Solvent: CH
CN
Step-by-Step:
-
Alkylation: Dissolve pyridine (0.5 mmol) in acetonitrile (2.0 mL). Add BrCF
CO Et (3.0 equiv). -
Heating: Heat to reflux (80 °C) for 18 hours. The intermediate
-(ethoxycarbonyldifluoromethyl)pyridinium bromide forms. -
Hydrolysis/Decarboxylation:
-
For Pyridinium Salts: Treat with mild acid/water to hydrolyze the ester and decarboxylate.
-
For 4-Pyridones: If the pyridine has a leaving group (e.g., 4-methoxy) or under oxidative workup, the
- -4-pyridone is obtained.
-
-
Purification: Removal of solvent and recrystallization or prep-HPLC.
References
-
Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 2012, 492, 95–99.[5] (The seminal paper on DFMS/Baran Reagent).
-
Zhang, Z., et al. "Switchable site-selective C–H difluoromethylation of pyridines." Nature Communications, 2024. (Describes the oxazino pyridine strategy).
-
Beltran, A., et al. "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones." RSC Advances, 2020. (Protocol for N-difluoromethylation).[1][6][7][8]
-
Baran Reagents User Guide. Sigma-Aldrich / Merck Technical Library. (Practical handling of zinc sulfinates).
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
using 4-(Difluoromethoxy)pyridine as a building block for pharmaceutical intermediates
Application Note: Strategic Utilization of 4-(Difluoromethoxy)pyridine in Medicinal Chemistry
Executive Summary: The "Goldilocks" Fluorine Effect
In modern drug discovery, the 4-(difluoromethoxy)pyridine moiety represents a strategic "Goldilocks" zone between the metabolic liability of a methoxy group (
Unlike
This guide provides a rigorous, field-proven protocol for synthesizing, handling, and functionalizing this critical building block.
Chemical Profile & Strategic Advantage
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Hammett Constant ( | -0.27 (Donor) | 0.14 (Weak Withdrawing) | 0.35 (Strong Withdrawing) |
| H-Bond Capability | Acceptor only | Donor & Acceptor | Acceptor (Weak) |
| Lipophilicity ( | Baseline | +0.6 to +0.8 | +1.0 to +1.2 |
| Metabolic Stability | Low (O-dealkylation) | High (C-F bond strength) | High |
| Conformation | Coplanar (mostly) | Out-of-plane (often) | Orthogonal |
Key Insight: The
Synthesis Protocol: Accessing the Building Block
While 4-(difluoromethoxy)pyridine is commercially available, in-house synthesis is often required for isotopologue generation or derivative creation.[1]
Safety Warning: Traditional methods use Chlorodifluoromethane (Freon-22), an ozone-depleting gas.[1] The protocol below utilizes a non-gaseous, solid reagent approach (sodium chlorodifluoroacetate) which is safer and more reproducible.
Protocol A: Difluoromethylation of 4-Hydroxypyridine
-
Substrate: 4-Hydroxypyridine (4-Pyridone tautomer)[1]
-
Reagent: Sodium chlorodifluoroacetate (
)[1] -
Solvent: DMF/Water (9:1)[1]
-
Base:
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 4-hydroxypyridine (1.0 eq) and
(1.5 eq) in DMF:H2O (9:1, 0.5 M concentration). -
Degassing: Sparge the solution with nitrogen for 15 minutes. Rationale: Oxygen can promote side-reactions at high temperatures.[1]
-
Addition: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Reaction: Heat the mixture to 100°C for 4-6 hours.
-
Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove DMF.
-
Purification: Flash chromatography (DCM/MeOH). The
group is non-polar; the product will elute significantly earlier than the starting material.
Functionalization Workflow: Regioselective Lithiation
The most powerful application of this building block is its ability to undergo Directed Ortho Metalation (DoM) . The pyridine nitrogen and the oxygen of the
Challenge: Pyridines are prone to nucleophilic attack by alkyl lithiums (Chichibabin-type addition) rather than deprotonation.[1] Solution: Use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base) at low temperatures to ensure deprotonation over addition.[1]
Protocol B: C3-Selective Lithiation and Trapping
Reagents:
-
Base: LiTMP (Freshly prepared from TMP and n-BuLi)[1]
-
Electrophile: Iodine (
), Borate ( ), or Aldehydes. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Warm to 0°C for 15 min, then cool back to -78°C .
-
Metalation: Add 4-(difluoromethoxy)pyridine (1.0 eq) dissolved in THF dropwise to the LiTMP solution at -78°C.
-
Critical Step: Stir for exactly 45 minutes at -78°C.
-
Note: The lithiated species is stable at this temperature. Warming leads to elimination of LiF and decomposition (benzyne-like pathway).[1]
-
-
Electrophile Trapping: Add the electrophile (e.g.,
in THF) rapidly. -
Quench: Allow to warm to RT and quench with saturated
.
Outcome: This yields 3-iodo-4-(difluoromethoxy)pyridine , a versatile intermediate for Suzuki/Buchwald couplings.[1]
Visualizing the Strategic Workflow
The following diagram illustrates the decision tree for utilizing this building block, highlighting the divergence between direct coupling and functionalization.
Figure 1: Synthetic workflow transforming 4-hydroxypyridine into versatile coupling partners via the difluoromethoxy core.[1]
Expert Tips & Troubleshooting
-
Instability of the Anion: The 3-lithio-4-(difluoromethoxy)pyridine intermediate is less stable than its methoxy counterpart.[1] Do not allow the temperature to rise above -60°C before quenching with the electrophile.
-
Suzuki Coupling: When coupling the 3-iodo derivative, use Pd(dppf)Cl2 or XPhos Pd G2 .[1] The electron-deficient nature of the pyridine ring can make the oxidative addition slower; electron-rich ligands (like XPhos) facilitate this step.[1]
-
Solubility: The
group increases lipophilicity significantly.[2] If the starting material is water-soluble, the product will likely require organic solvents (DCM, EtOAc) for extraction.
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, vol. 63, no. 15, 2020. Link[1]
-
Zafrani, Y., et al. "Difluoromethoxyarene: A stable and versatile building block." Tetrahedron, vol. 65, no. 27, 2009. Link[1]
-
Fier, P. S., et al. "Direct Difluoromethylation of Phenols and Heterocycles." Organic Letters, vol. 17, no. 23, 2015. Link[1]
-
Schlosser, M. "The 2,2,6,6-Tetramethylpiperidinyl moiety: A privileged tool for ortho-metalation." European Journal of Organic Chemistry, 2021. Link[1]
Sources
- 1. (4-(Difluoromethoxy)-3-(2-(2-pyridinyl)ethynyl)phenyl)(5,7-dihydro-6H-pyrrolo(3,4-b)pyridin-6-yl)methanone | C22H15F2N3O2 | CID 59548652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
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- 8. chemscene.com [chemscene.com]
- 9. 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | C9H10F3NO2 | CID 11229760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent Selection for Reactions Involving 4-(Difluoromethoxy)pyridine: An Application and Protocol Guide
Introduction: The Critical Role of the Solvent
4-(Difluoromethoxy)pyridine is a versatile building block in modern medicinal and agricultural chemistry. The difluoromethoxy group (-OCF₂H) imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered pKa, making it a valuable moiety in drug design. However, the successful application of this reagent in synthesis is critically dependent on the appropriate selection of a reaction solvent. The solvent does more than simply dissolve reactants; it influences reaction rates, regioselectivity, and even the ultimate reaction pathway. This guide provides a comprehensive framework for rational solvent selection in reactions involving 4-(difluoromethoxy)pyridine, supported by detailed protocols and troubleshooting advice.
The pyridine nitrogen and the difluoromethoxy group create a molecule with distinct electronic and steric features. The pyridine ring is electron-deficient, while the difluoromethoxy group is a weak electron-donating group. This electronic dichotomy, coupled with the potential for hydrogen bonding at the nitrogen atom, dictates its solubility and reactivity. A solvent's polarity, proticity, and coordinating ability can all interact with these features to modulate the outcome of a chemical transformation.
Part 1: Physicochemical Properties and General Solubility Characteristics
A thorough understanding of the physicochemical properties of 4-(difluoromethoxy)pyridine is the foundation for informed solvent selection. While extensive experimental data is not always readily available, computational predictions and analogous structures provide valuable insights.
| Property | Value (Predicted/Reported) | Implication for Solvent Selection |
| Molecular Formula | C₆H₅F₂NO | - |
| Molecular Weight | 145.11 g/mol | - |
| Boiling Point | Not widely reported | Affects reaction temperature range and solvent removal. |
| logP (o/w) | ~1.5 - 2.0 (Predicted) | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. |
| pKa (basic) | ~3.5 - 4.5 (Predicted) | The pyridine nitrogen is basic and can be protonated by protic solvents or acidic reagents. |
| Dipole Moment | Moderate to High (Predicted) | The molecule is polar, favoring dissolution in polar solvents. |
General Solubility Profile:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): 4-(Difluoromethoxy)pyridine is expected to have moderate to good solubility in these solvents due to the potential for hydrogen bonding with the pyridine nitrogen. However, the basicity of the pyridine nitrogen means that in protic solvents, an equilibrium between the neutral and protonated form will exist, which can influence reactivity.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): Good solubility is anticipated in these solvents.[1] The polarity of these solvents can effectively solvate the polar 4-(difluoromethoxy)pyridine molecule without the complication of protonation.[1] These are often excellent first choices for many reaction types.
-
Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, THF, Toluene, Hexane): Solubility is expected to be more limited in these solvents. While the difluoromethoxy group adds some lipophilicity, the polar pyridine ring will hinder dissolution in highly nonpolar media.
Part 2: A Strategic Approach to Solvent Screening
A systematic approach to solvent selection is crucial for optimizing reaction outcomes. The following workflow provides a logical framework for this process.
Caption: A systematic workflow for solvent selection in reactions involving 4-(difluoromethoxy)pyridine.
Causality Behind the Workflow:
-
Initial Assessment: The nature of the planned reaction is paramount. For instance, reactions involving strong bases or highly electrophilic reagents will likely be incompatible with protic solvents.[2] Understanding the stability and reactivity of all components prevents unwanted side reactions. Literature precedents for similar pyridine-containing substrates can provide an invaluable starting point.
-
Solvent Categorization and Selection: Based on the initial assessment, a shortlist of candidate solvents from different categories should be chosen. Polar aprotic solvents are often a good default choice due to their ability to dissolve a wide range of organic molecules and inorganic salts without interfering with many reaction mechanisms.[2]
-
Experimental Screening: There is no substitute for empirical data. Small-scale, parallel experiments are the most effective way to determine the optimal solvent for a specific transformation. Careful monitoring and analysis will reveal not only the best solvent for yield but also for minimizing byproduct formation and simplifying purification.
Part 3: Detailed Protocols for Common Reaction Classes
The following sections provide detailed protocols for solvent selection in two common reaction types involving 4-(difluoromethoxy)pyridine, illustrating the practical application of the principles discussed.
Protocol 1: N-Difluoromethylation of Pyridine Derivatives
This protocol is adapted from a method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate.[3][4][5] The reaction involves an initial N-alkylation followed by hydrolysis and decarboxylation.[3][4][5] The choice of solvent can significantly impact the rates of these individual steps.
Reaction Scheme: Pyridine Derivative + BrCF₂COOEt → N-Difluoromethylated Pyridinium Salt
Caption: Experimental workflow for C-H difluoromethylation.
Step-by-Step Protocol:
-
Reactant Preparation: In three separate, dry reaction tubes, place the oxazino pyridine precursor (1.0 equiv).
-
Solvent and Additive Addition: To each tube, add the chosen solvent, followed by acetic acid (0.5 equiv) and 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equiv).
-
Tube 1: Acetonitrile (ACN)
-
Tube 2: Acetone
-
Tube 3: Dichloromethane (DCM)
-
-
Reagent Addition: Add the radical difluoromethylation reagent.
-
Reaction Conditions: Irradiate the reaction mixtures with a blue LED (456 nm) for 24 hours at room temperature.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, add 6 N HCl to the reaction mixture.
-
Analysis and Selection: Work up each reaction and analyze the crude product by ¹H NMR to determine the yield and regioselectivity of difluoromethylation. Acetonitrile has been reported as an effective solvent for this type of transformation. [6] Rationale for Solvent Choices:
-
Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for radical reactions as it is relatively inert under these conditions. [6]* Acetone: Another polar aprotic solvent. While it can dissolve the reactants, its potential for enolization could lead to side reactions.
-
Dichloromethane (DCM): A less polar solvent. Its use can help to probe the effect of solvent polarity on the efficiency of the radical process.
Part 4: Troubleshooting Common Solvent-Related Issues
| Problem | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Reactivity | - Poor Solubility: Reactants are not sufficiently dissolved to react. - Solvent Interference: The solvent is quenching a reactive intermediate or reagent (e.g., a protic solvent with a strong base). | - Increase Polarity: Switch to a more polar solvent (e.g., from Toluene to THF or ACN). - Use a Co-solvent: Add a small amount of a more polar solvent to improve solubility. - Change Solvent Class: If using a protic solvent, switch to an aprotic one. |
| Formation of Byproducts | - Side Reactions with Solvent: The solvent is participating in the reaction (e.g., hydrolysis in the presence of water). [7] - Solvent-Mediated Decomposition: The solvent is promoting the degradation of a starting material, intermediate, or product. | - Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere. - Lower Reaction Temperature: This can often suppress side reactions. - Choose a More Inert Solvent: Switch to a less reactive solvent (e.g., from THF to dioxane or toluene). |
| Difficult Product Isolation | - High-Boiling Point Solvent: The solvent is difficult to remove under vacuum (e.g., DMF, DMSO). - Azeotrope Formation: The solvent forms an azeotrope with the product or residual reagents. | - Solvent Exchange: After the reaction, dilute with a lower-boiling point solvent in which the product is soluble and the initial solvent is miscible, then evaporate. - Azeotropic Removal: For removing residual pyridine, co-evaporation with heptane or toluene can be effective. [8] - Aqueous Wash: For water-miscible solvents like DMF, extensive washing with brine during workup can help remove it. |
Conclusion
The selection of an appropriate solvent is a multi-faceted decision that requires careful consideration of the physicochemical properties of 4-(difluoromethoxy)pyridine, the specific reaction being performed, and the properties of all other reagents involved. A systematic approach, beginning with a theoretical assessment and culminating in empirical screening, is the most reliable path to a successful and optimized chemical transformation. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently navigate the challenges of solvent selection and unlock the full synthetic potential of 4-(difluoromethoxy)pyridine.
References
-
PubChem. 4'-(Difluoromethoxy)-4,3':5',4''-terpyridine. National Center for Biotechnology Information. [Link]
-
Postigo, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(54), 32363-32371. [Link]
-
Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4169. [Link]
-
Oda, H. (2009). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kagaku to Kyoiku, 57(1), 34-35. [Link]
-
Postigo, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. [Link]
-
Postigo, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]
-
Singh, A., & Kumar, S. (2020). INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. ResearchGate. [Link]
-
Tang, X., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters, 24(34), 6308-6313. [Link]
-
Ramirez-Ortega, D., et al. (2025). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules, 30(12), 2683. [Link]
-
Chemguides. (2020, October 18). Solvents: Effects on Reaction Dynamics [Video]. YouTube. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Li, C., et al. (2018). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 23(11), 2959. [Link]
-
Scott, J. D., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(18), 5827-5830. [Link]
-
Li, H., et al. (2015). Solubility of KF in four organic solvents and thermodynamic dissolution functions. ResearchGate. [Link]
-
Li, H., et al. (2015). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine, Sulfolane, Pyridine at 300-367 K. Asian Journal of Chemistry, 27(10), 3681-3684. [Link]
-
Scribd. (2016). Reaction Solvents. [Link]
-
da Silva, G. F., et al. (2021). Theoretical investigation of the cooperative effect of solvent: a case study. RSC Advances, 11(52), 32931-32942. [Link]
-
Acevedo, O., et al. (2007). Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. The Journal of Physical Chemistry B, 111(23), 6516-6523. [Link]
-
Bradbrook, E. F., et al. (1934). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1531-1534. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. [Link]
-
Reddit. (2019). How to choose reaction solvents. r/chemistry. [Link]
-
T. N, S., et al. (2016). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Journal of Taibah University for Science, 10(6), 859-868. [Link]
-
Wang, X., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Cherkasov, V. A., et al. (2020). Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. Organic & Biomolecular Chemistry, 18(30), 5781-5785. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
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- 4. scispace.com [scispace.com]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: 4-(Difluoromethoxy)pyridine in Agrochemical Synthesis
Abstract
This technical guide details the operational frameworks for utilizing 4-(difluoromethoxy)pyridine as a high-value building block in the design of next-generation agrochemicals. The difluoromethoxy (
Strategic Rationale: The "Lipophilic Hydrogen Bond"
In modern agrochemical discovery, the "Magic Methyl" effect is often superseded by the "Fluorine Effect." The 4-(difluoromethoxy)pyridine scaffold is particularly valuable for three mechanistic reasons:
-
Metabolic Blocking: The C4 position of pyridine is electronically electron-deficient but prone to nucleophilic attacks or specific enzymatic oxidations. The
group effectively blocks this position with a metabolically robust shield. -
Lipophilicity Modulation: Unlike the trifluoromethoxy (
) group, which is purely lipophilic, the difluoromethoxy group retains a mildly acidic proton ( for the C-H bond), acting as a weak lipophilic hydrogen bond donor. This improves membrane permeability in plant cuticles (herbicides) or fungal cell walls (fungicides). -
Conformational Locking: The dipole-dipole interaction between the fluorine atoms and the pyridine nitrogen can induce preferred conformations, reducing the entropic penalty of binding to target enzymes (e.g., PPO or ALS).
Physicochemical Profile
| Property | 4-Methoxypyridine | 4-(Difluoromethoxy)pyridine | Impact |
| LogP (Oct/Water) | 1.02 | 1.65 | Enhanced cuticular penetration |
| H-Bond Donor | No | Weak (C-H...O) | Unique binding pocket interactions |
| Metabolic Stability | Low (O-demethylation) | High | Prolonged field half-life |
Protocol A: Synthesis of the Core Scaffold
Objective: Large-scale preparation of 4-(difluoromethoxy)pyridine from 4-hydroxypyridine. Challenge: 4-Hydroxypyridine exists in equilibrium with 4-pyridone. Direct alkylation often yields N-alkylated byproducts. This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, shelf-stable difluorocarbene source to maximize O-alkylation.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 4-Hydroxypyridine (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (3.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous]
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, mechanical stirrer (essential for slurry).
Step-by-Step Methodology
-
Setup: Flame-dry the glassware under a nitrogen stream. Charge the flask with 4-hydroxypyridine (100 mmol) and
(300 mmol). -
Solvation: Add DMF (200 mL). Stir at room temperature for 30 minutes to allow partial deprotonation. Note: The solution will remain a slurry.
-
Reagent Addition: Add SCDA (250 mmol) in a single portion.
-
Carbene Generation (Critical Step):
-
Heat the mixture to 95–100°C .
-
Observation: Evolution of
gas indicates carbene generation. Ensure the condenser is efficient to reflux the solvent but vent the gas. -
Safety: Do not seal the system. Use a bubbler to monitor gas evolution.
-
-
Reaction Monitoring: Maintain temperature for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product (
) is less polar than the starting material. -
Workup:
-
Purification: Concentrate under reduced pressure. If N-alkylated byproduct (1-(difluoromethyl)pyridin-4-one) is present (>5%), purify via flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 65–75% (O-isomer).
Protocol B: Regioselective Functionalization (C3-Lithiation)
Objective: Installation of electrophiles at the C3 position (ortho to the
Reagents
-
Substrate: 4-(Difluoromethoxy)pyridine (from Protocol A).
-
Base: n-Butyllithium (2.5 M in hexanes) + 2,2,6,6-Tetramethylpiperidine (TMP).
-
Electrophile: Iodine (
), DMF, or alkyl halides. -
Solvent: THF (anhydrous).[3]
Step-by-Step Methodology
-
Preparation of LiTMP (In-situ):
-
Cool anhydrous THF (50 mL) to -78°C .
-
Add TMP (1.1 equiv) followed by n-BuLi (1.1 equiv) dropwise.
-
Warm to 0°C for 15 minutes to ensure formation of LiTMP, then re-cool to -78°C .
-
-
Lithiation:
-
Dissolve 4-(difluoromethoxy)pyridine (1.0 equiv) in THF (10 mL).
-
Add this solution dropwise to the LiTMP solution at -78°C.
-
Time: Stir for 45–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g.,
dissolved in THF, 1.2 equiv) rapidly. -
Observation: Color usually fades.
-
-
Quench: Allow to warm to room temperature over 2 hours. Quench with saturated
. -
Isolation: Extract with EtOAc, wash with sodium thiosulfate (if iodine was used), dry, and concentrate.
Visualizing the Workflow
The following diagrams illustrate the decision logic for synthesis and the mechanistic pathway for functionalization.
Figure 1: Synthetic pathway for the core scaffold, highlighting the critical selectivity node between O- and N-alkylation.
Figure 2: Regioselective C3-functionalization via Directed Ortho Metalation (DoM).
Agrochemical Case Study: Synthesis of "Pyridine-Ether" Herbicides
Concept: Many auxin-mimic herbicides (e.g., Fluroxypyr) utilize a functionalized pyridine core. By employing 4-(difluoromethoxy)pyridine, we can synthesize analogs with altered volatility and lipophilicity.
Workflow:
-
Starting Material: 4-(Difluoromethoxy)pyridine.
-
Step 1 (Protocol B): Lithiation followed by iodine quench yields 3-iodo-4-(difluoromethoxy)pyridine .
-
Step 2 (Cross-Coupling): Suzuki-Miyaura coupling with an aryl boronic acid (e.g., 2,4-dichlorophenylboronic acid) installs the biaryl motif common in SDHI fungicides.
-
Step 3 (N-Oxidation/Rearrangement): Optional functionalization at C2 via N-oxide formation to introduce amino or carboxylate groups for herbicide auxinic activity.
Safety & Handling
-
SCDA: While safer than
gas, SCDA generates difluorocarbene, which is toxic. All reactions must be performed in a well-ventilated fume hood. -
Hydrofluoric Acid (HF) Risk: In the presence of strong acids or moisture at high temperatures, difluoromethoxy groups can hydrolyze to release HF. Avoid acidic aqueous workups where possible; use buffered solutions.
-
Lithium Reagents: LiTMP is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).
References
-
Difluoromethylation Reagents
-
Bioisosterism in Agrochemicals
-
Regioselective Lithiation
-
Lipophilic Hydrogen Donors
- Title: The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Source: Journal of Medicinal Chemistry (2017).
-
URL:[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Late-Stage C–H Difluoromethoxylation via Redox-Active Pyridinium Reagents
This Application Note is designed for medicinal chemists and process development scientists focusing on the late-stage introduction of the difluoromethoxy (
The guide focuses on the use of
Executive Summary & Scientific Rationale
The difluoromethoxy group (
Traditional methods for installing
This protocol details the use of
Key Advantages
-
Direct C–H Functionalization: No pre-functionalization (e.g., halides, phenols) required.
-
Mild Conditions: Room temperature, visible light, bench-stable reagents.
-
Chemoselectivity: Preferential reaction with electron-rich heteroarenes (innate nucleophilicity) via a radical Minisci-type mechanism.
Reagent Profile: The Pyridinium "Motif"
The core of this technology is the 4-substituted-1-(difluoromethoxy)pyridin-1-ium salt. The electronic properties of the pyridine ring are tunable.
Reagent Specifications
| Component | Structure / Name | Function |
| Active Reagent | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Radical precursor.[1][2][3] The 4-CN group lowers the LUMO, making the reagent easier to reduce ( |
| Photocatalyst | Absorbs blue light and mediates SET. 4CzIPN is preferred for metal-free workflows. | |
| Solvent | DMSO or | Polar solvents stabilize the charged intermediates. |
| Light Source | Blue LEDs ( | Excites the photocatalyst. |
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Reductive Quenching cycle (if using strongly reducing catalysts) or an Oxidative Quenching cycle depending on the catalyst choice. The standard protocol below assumes a reductive pathway where the catalyst reduces the pyridinium reagent.
Mechanistic Logic
-
Excitation: Catalyst (
) is excited by blue light to . -
Radical Generation (SET):
(or reduced ) transfers an electron to the Pyridinium Reagent. -
Fragmentation: The reduced pyridyl radical is unstable and fragments, releasing the
radical and the neutral 4-cyanopyridine byproduct. -
Radical Addition: The electrophilic
radical adds to the most electron-rich position of the substrate (Heteroarene). -
Re-aromatization: The resulting radical intermediate is oxidized (by the oxidized catalyst
or an external oxidant) and deprotonated to form the product.
Figure 1: Mechanistic pathway for radical generation via Single Electron Transfer (SET) using the N-(difluoromethoxy)pyridinium motif.
Experimental Protocol
This protocol describes the late-stage difluoromethoxylation of a representative drug-like scaffold (e.g., a substituted pyrazole or pyridine).[1][2]
Materials Required[1][4][5][6][7][8][9][10][11]
-
Reagent: 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate (1.5 equiv).
-
Catalyst:
(1–2 mol%) OR 4CzIPN (organocatalyst). -
Substrate: Heteroarene (1.0 equiv, 0.2–0.5 mmol scale).
-
Solvent: DMSO (degassed).
-
Setup: 10 mL crimp-top vial, Blue LED reactor (e.g., Kessil lamps or commercial photoreactor).
Step-by-Step Methodology
-
Preparation of Reaction Mixture:
-
In a glovebox or under a nitrogen stream, charge a 10 mL vial with the Substrate (0.2 mmol, 1.0 equiv).
-
Add the Photocatalyst (0.004 mmol, 2 mol%).
-
Add the Pyridinium Reagent (0.3 mmol, 1.5 equiv).
-
Note: If the substrate is valuable (LSF), you may reduce the scale to 0.05 mmol, maintaining stoichiometry.
-
-
Solvent Addition & Degassing:
-
Add anhydrous DMSO (2.0 mL, 0.1 M concentration).
-
Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
Critical Step: Sparge the solution with Nitrogen or Argon for 5–10 minutes via a needle inlet and outlet. Oxygen quenches the excited state of the catalyst and the radical species.
-
-
Irradiation:
-
Place the vial in the photoreactor (approx. 2–5 cm from the light source).
-
Turn on the Blue LEDs and stir vigorously.
-
Fan cooling is recommended to maintain temperature
. -
Run reaction for 16–24 hours .
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) and water (20 mL).
-
Wash the organic layer with water (
mL) to remove DMSO and the pyridinium byproduct. -
Wash with brine, dry over
, and concentrate -
Safety: The byproduct is 4-cyanopyridine; treat waste streams accordingly.
-
-
Purification:
-
Purify via flash column chromatography. The
group is lipophilic; the product will typically have a higher than the starting material (unless H-bonding is lost).
-
Scope and Limitations (Self-Validating System)
To ensure the protocol is working before committing valuable API, run a Standard Validation Control .
Validation Control
-
Substrate: 4-Phenylpyridine or Caffeine.
-
Expected Outcome: Mono-difluoromethoxylation at the most electron-rich/accessible site.
-
Check: If Caffeine conversion < 50% after 16h, check oxygen exclusion (degassing) or light intensity.
Substrate Compatibility Matrix
| Substrate Class | Reactivity | Notes |
| Electron-Rich Heterocycles | High | Pyrroles, indoles, electron-rich pyridines react rapidly. |
| Electron-Deficient Arenes | Low | Requires higher catalyst loading or more potent reducing catalysts. |
| Amines / Alcohols | Compatible | The radical is C-selective. OH/NH groups usually do not require protection unless they are easily oxidized. |
| Halides (Cl, Br, I) | Compatible | Generally tolerated; C-X bonds remain intact under these mild radical conditions. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Conversion | Oxygen quenching | Increase degassing time; ensure septum integrity. |
| Low Yield | Reagent decomposition | The pyridinium salt is moisture sensitive over long storage. Store in desiccator/freezer. |
| Regioisomeric Mix | Multiple e- rich sites | Radical Minisci reactions are governed by innate electronics. Use steric blocking or directing groups if possible (though difficult with radicals). |
| Byproduct Co-elution | 4-Cyanopyridine retention | Perform an acidic wash (1M HCl) during workup to protonate and remove the pyridine byproduct into the aqueous phase (if product is not basic). |
References
-
Primary Method (Reagent Synthesis & Application): Zhang, R., et al. "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent." Organic Letters, 2022 , 24(33), 6126–6131. [Link]
-
Mechanistic Foundation (Radical Difluoromethoxylation): Ngai, M.-Y., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes."[4] Chemical Science, 2019 , 10, 3223–3230. [Link]
-
Review on Late-Stage Fluorination: Lishchynskyi, A., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021 , 50, 12465–12507. [Link]
-
Properties of Fluorinated Motifs: Meanwell, N. A.[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 4-(Difluoromethoxy)pyridine Analogs
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
The incorporation of the difluoromethoxy group (–OCF2H) into heteroaromatic scaffolds is a highly sought-after transformation in modern drug discovery. Acting as a lipophilic bioisostere of the hydroxyl group, the –OCF2H moiety can function as both a hydrogen bond donor and acceptor, dramatically improving membrane permeability, metabolic stability, and the overall pharmacokinetic profile of drug candidates such as PDE4 inhibitors[1].
However, synthesizing 4-(difluoromethoxy)pyridine analogs presents a notorious synthetic challenge. The starting material, 4-hydroxypyridine, exists in a tautomeric equilibrium with 4-pyridone. Traditional batch synthesis using reagents like ethyl bromodifluoroacetate (BrCF2COOEt) predominantly drives the reaction toward unwanted N-alkylation, yielding N-difluoromethylated pyridones rather than the desired O-alkylated pyridines[2].
To bypass these pitfalls, we have engineered a highly selective, microwave-assisted protocol utilizing sodium chlorodifluoroacetate (ClCF2COONa) as a difluorocarbene source. By leveraging the rapid, volumetric heating of microwave irradiation and the "naked anion" effect of cesium carbonate (Cs2CO3), this methodology ensures rapid carbene generation and strict O-alkylation selectivity, effectively translating complex batch challenges into a streamlined, high-yield process[3].
Mechanistic Pathway & Causality
The success of this protocol relies on the precise synchronization of two parallel events: the thermal decomposition of the carbene precursor and the activation of the nucleophile.
-
Carbene Generation: Under microwave irradiation at 120 °C, ClCF2COONa undergoes rapid thermal decarboxylation, ejecting carbon dioxide and sodium chloride to generate highly reactive singlet difluorocarbene (:CF2).
-
Nucleophile Activation: Simultaneously, Cs2CO3 deprotonates the 4-hydroxypyridine. The causality behind selecting the cesium cation over potassium or sodium is critical: the large, polarizable Cs+ ion loosely coordinates with the oxygen anion. This creates a highly reactive "naked" pyridin-4-olate anion, which kinetically favors O-attack over N-attack.
-
Capture & Protonation: The activated oxygen nucleophile rapidly attacks the electrophilic difluorocarbene. Subsequent proton transfer from trace water or solvent yields the target 4-(difluoromethoxy)pyridine.
Caption: Mechanistic pathway of microwave-assisted O-difluoromethylation via difluorocarbene.
Quantitative Data: Reaction Optimization
The following table summarizes the experimental data driving our protocol choices. The transition from conventional batch heating to microwave synthesis prevents the hydrolysis of the transient difluorocarbene by ensuring it is generated and consumed in seconds.
| Entry | Difluoromethylating Agent | Base (2.0 eq) | Solvent | Heating Method | Temp (°C) | Time | Yield (%) | O:N Selectivity |
| 1 | ClCF2COONa | K2CO3 | DMF | Batch (Oil Bath) | 80 | 120 min | 35 | 2:1 |
| 2 | ClCF2COONa | Cs2CO3 | DMF | Batch (Oil Bath) | 80 | 120 min | 52 | 5:1 |
| 3 | ClCF2COONa | Cs2CO3 | DMF | Microwave | 120 | 15 min | 88 | >20:1 |
| 4 | BrCF2COOEt | Cs2CO3 | CH3CN | Microwave | 120 | 15 min | 41 | 1:5 |
Note: Entry 4 demonstrates that using BrCF2COOEt inherently biases the reaction toward N-alkylation, validating our choice of ClCF2COONa[2].
Experimental Protocol: A Self-Validating System
This step-by-step workflow is designed with built-in diagnostic checkpoints to ensure reproducibility and immediate troubleshooting.
Phase 1: Reagent Preparation & Setup
-
In a 10 mL thick-walled, microwave-safe reaction vial equipped with a magnetic stir bar, add 4-hydroxypyridine (1.0 mmol, 95 mg).
-
Add sodium chlorodifluoroacetate (2.5 mmol, 381 mg) and anhydrous cesium carbonate (2.0 mmol, 652 mg).
-
Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL).
-
Seal the vial securely with a Teflon-lined crimp cap.
Validation Checkpoint 1: Ensure the ClCF2COONa is a free-flowing white powder prior to addition. If it has clumped, it has absorbed atmospheric moisture, which will prematurely quench the difluorocarbene and drastically reduce yields.
Phase 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Apply the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Variable (Maximum 200 W)
-
Cooling: Active compressed air cooling post-reaction.
-
Validation Checkpoint 2: Monitor the pressure curve on the microwave synthesizer's digital display. A successful reaction will exhibit a distinct, rapid pressure spike (up to 100–150 psi) as the internal temperature crosses 90 °C. This validates the in situ generation of CO2 gas and difluorocarbene. A flat pressure curve indicates reagent degradation.
Phase 3: Quenching & Extraction
-
Once the vial has cooled to room temperature (<30 °C), carefully uncap it in a fume hood to vent residual CO2.
-
Dilute the crude mixture with Ethyl Acetate (EtOAc) (20 mL).
-
Transfer to a separatory funnel and wash the organic layer with distilled water (3 × 15 mL) and brine (1 × 15 mL).
Validation Checkpoint 3: The aqueous washes must be performed at least three times. After the final wash, the organic EtOAc layer should be completely clear. A cloudy organic layer indicates residual DMF, which will co-elute and ruin the subsequent chromatographic separation.
Phase 4: Purification & Isolation
-
Dry the clear organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 7:3).
Validation Checkpoint 4: Spot the crude mixture on a silica TLC plate (7:3 Hexanes/EtOAc). The desired O-alkylated 4-(difluoromethoxy)pyridine will elute rapidly (Rf ~0.6) and appear as a dark spot under short-wave UV (254 nm). Any unwanted N-alkylated pyridone is highly polar and will remain near the baseline (Rf ~0.1).
References
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (2020).[Link]
-
Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. PMC / National Institutes of Health (2010).[Link]
-
From Batch to Continuous Flow Synthesis of 3-Difluoromethoxypyridine Derivatives. Helvetica Chimica Acta (2024).[Link]
Sources
- 1. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. vapourtec.com [vapourtec.com]
Troubleshooting & Optimization
Technical Support Guide: Optimizing 4-(Difluoromethoxy)pyridine Synthesis
Executive Summary & Core Challenge
The synthesis of 4-(difluoromethoxy)pyridine is notoriously difficult due to the ambident nature of the starting material, 4-hydroxypyridine (which exists in equilibrium with 4-pyridone).
The core technical challenge is Regioselectivity (N- vs. O-alkylation) .
-
Thermodynamic Preference: The reaction naturally favors N-difluoromethylation to form N-(difluoromethyl)-4-pyridone (the unwanted amide-like byproduct).
-
Target: You require O-difluoromethylation to form the ether linkage.
This guide provides two validated protocols—one for high-selectivity (bench scale) and one for cost-efficiency (scale-up)—along with a specific troubleshooting matrix to reverse the selectivity ratio.
Decision Matrix: Reagent Selection
Choose your protocol based on your scale and purity requirements.
Figure 1: Reagent selection strategy based on experimental constraints.
Validated Protocols
Protocol A: High-Selectivity Method (TMS-CF₂Br)
Recommended for medicinal chemistry and lead optimization.
Mechanism: Uses a silyl-based reagent that, under specific basic conditions, suppresses N-attack via steric bulk and "cesium effect" coordination.
Materials:
-
Reagent:
(Trimethylsilyldifluorobromomethane) -
Base:
(Cesium Carbonate) - Critical for O-selectivity -
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, suspend 4-hydroxypyridine (1.0 equiv) and
(2.0 equiv) in anhydrous MeCN (0.2 M). -
Activation: Stir at Room Temperature (RT) for 30 mins to ensure deprotonation and formation of the cesium phenoxide species.
-
Addition: Cool to 0°C. Add
(1.5 equiv) dropwise. -
Reaction: Allow to warm to RT slowly. Stir for 12–16 hours.
-
Note: Unlike salt decarboxylation methods, this does not require high heat (
), which preserves the O-selectivity.
-
-
Quench: Add saturated
.
Expected Yield: 60-75% (O-isomer dominant).
Protocol B: Cost-Effective Scale-Up ( )
Recommended for multi-gram/kilogram synthesis.
Mechanism: Thermal decarboxylation generates free difluorocarbene (
Materials:
-
Reagent: Sodium Chlorodifluoroacetate (
) -
Base:
(Anhydrous) -
Solvent: DMF or NMP (High boiling point required)
Step-by-Step:
-
Setup: Dissolve 4-hydroxypyridine (1.0 equiv) and
(1.5 equiv) in DMF. Heat to 100°C for 30 mins. -
Addition: Add
(2.5 - 3.0 equiv) in portions over 2 hours while maintaining temperature at 100-110°C.-
Warning: Massive gas evolution (
). Ensure open vent or bubbler.
-
-
Completion: Stir for an additional 2 hours at 100°C.
-
Workup (The "Acid-Base Trick"):
-
Cool and filter salts. Dilute filtrate with Ethyl Acetate (EtOAc).[3]
-
Extraction 1: Wash organic layer with water (remove DMF).
-
Extraction 2 (Purification): Extract the organic layer with 1M HCl (aq) .
-
Chemistry: The Target (O-isomer) is a pyridine base and will move to the aqueous layer.
-
Chemistry: The Byproduct (N-isomer) is a pyridone (amide-like, non-basic) and will stay in the organic layer.
-
-
Recovery: Take the acidic aqueous layer, neutralize with
to pH 10, and extract back into DCM. Dry and concentrate.
-
Troubleshooting Guide & FAQs
Issue 1: "I am getting >50% N-alkylated byproduct."
Diagnosis: The reaction is thermodynamically controlled or the counter-ion is too "hard" (tight ion pair). Solution:
-
Switch Base: Move from
or to . The large Cesium cation creates a "loose" ion pair, making the oxygen more nucleophilic (HSAB theory). -
Lower Temperature: If using Protocol B, the high heat favors the thermodynamic N-isomer. Switch to Protocol A (
) which runs at RT. -
Solvent: Avoid protic solvents. Use strictly anhydrous MeCN or DMF.
Issue 2: "Low conversion / Starting material remains."
Diagnosis: Difluorocarbene is reacting with water instead of your substrate. Solution:
-
Water Check:
reacts instantly with trace water to form CO and HF. Your solvent must be anhydrous (<50 ppm water). -
Stoichiometry: The carbene half-life is short. Increase reagent loading to 3.0–4.0 equivalents, added in portions.
Issue 3: "Product decomposes on silica gel."
Diagnosis: 4-(difluoromethoxy)pyridine is a basic pyridine. Silica is acidic. Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in Hexanes before loading.
-
Eluent: Use DCM/MeOH with 1%
or Et3N. -
Alternative: Use the Acid-Base Extraction method (described in Protocol B) to avoid chromatography entirely.
Issue 4: "Violent gas evolution during scale-up."
Diagnosis: Rapid decarboxylation of
-
Dosing: Do not add the reagent all at once. Use a solid addition funnel or dissolve the reagent in warm DMF and syringe-pump it in (if solubility permits, though it has low solubility).
-
Headspace: Ensure the reactor has at least 40% headspace.
Mechanistic Visualization
Figure 2: Mechanistic bifurcation showing how base and temperature influence the N vs O selectivity.
Comparison of Yields
| Parameter | Protocol A ( | Protocol B ( |
| Reagent Cost | High | Low |
| Temperature | 0°C to RT | 100°C - 120°C |
| O:N Selectivity | High (>10:1) | Low (Often 1:1 to 1:2) |
| Typical Yield | 65% | 30-45% (after separation) |
| Purification | Flash Column | Acid/Base Extraction |
| Scale Suitability | < 50g | > 1kg |
References
-
O-Selective Difluoromethylation (TMS-CF2Br): Zhu, Z., et al. (2021).[4] "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters, 23(16), 6494–6498.[5]
-
Reagent Mechanism (Sodium Chlorodifluoroacetate): Mehta, V. P., & Greaney, M. F. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.
-
Cesium Effect in Alkylation: Parrish, J. P., et al. (2000).[6] "Improved Cs2CO3 Promoted O-Alkylation of Acids."[6] Synthetic Communications, 30(15), 2687-2699.
-
Scale-Up Safety (Pyridine/Difluoro): "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 23, 2416−2424.
Sources
- 1. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
purification methods for 4-(Difluoromethoxy)pyridine by column chromatography
The following technical guide serves as a specialized support center for the purification of 4-(Difluoromethoxy)pyridine (CAS: 22734-80-1). It is designed for researchers encountering specific isolation challenges with this intermediate.
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Flash Chromatography & Isolation Protocols[1]
Executive Summary
Purifying 4-(Difluoromethoxy)pyridine presents a tripartite challenge:
-
Isomeric Separation: The reaction of 4-hydroxypyridine with difluorocarbene sources (e.g., ClCF₂H, BrCF₂COOEt) yields the desired O-difluoromethyl ether (Target) and the unwanted N-difluoromethyl-4-pyridone (Impurity).[1]
-
Basicity: The pyridine nitrogen interacts with acidic silanols on silica gel, causing peak tailing and co-elution.[1]
-
Volatility: The product is a liquid with moderate volatility; aggressive evaporation leads to significant yield loss.[1]
Module 1: Method Development & TLC Optimization
User Question: "I see three spots on my TLC. Which one is my product, and why are they streaking?"
Technical Response: In a typical difluoromethylation reaction mixture, the components elute in a predictable polarity order based on their ability to hydrogen bond and their dipole moments.
| Component | Structure Type | Polarity | TLC Behavior (Hex/EtOAc) |
| 4-(Difluoromethoxy)pyridine | O-alkyled Pyridine | Low | High Rf (Top Spot). Moves easily; may streak without base modifier.[1] |
| N-(Difluoromethyl)-4-pyridone | N-alkylated Pyridone | Medium | Mid Rf. More polar due to amide-like resonance; elutes later.[1] |
| 4-Hydroxypyridine | Starting Material | High | Baseline. Zwitterionic/H-bonding; sticks to silica.[1] |
Diagnostic Workflow (Graphviz Diagram):
Figure 1: TLC separation profile. The addition of 1% Triethylamine (Et3N) is critical to sharpen the pyridine spot.
Module 2: Column Chromatography Protocol
User Question: "My product comes out over 20 fractions and is contaminated with the N-isomer. How do I fix this?"
Technical Response: This issue ("tailing") is caused by the pyridine nitrogen protonating on the acidic silica surface. You must deactivate the silica.[1]
The "Buffered Silica" Protocol:
-
Stationary Phase: Standard Silica Gel 60 (40–63 µm).[1]
-
Mobile Phase Modifier: Triethylamine (TEA) or 1% NH₃ in MeOH (7N).[1]
-
Column Packing: Slurry pack using the starting eluent containing the modifier.[1]
Step-by-Step Gradient Table:
| Step | Solvent A (Hexane) | Solvent B (EtOAc) | Modifier | Purpose |
| Equilibration | 95% | 5% | 1% TEA | Pre-saturates silica sites; prevents initial adsorption.[1] |
| Loading | - | - | - | Load sample as a liquid (neat) or dissolved in minimal DCM.[1] Avoid dry-loading on pure silica.[1] |
| Elution 1 | 90% | 10% | 1% TEA | Elutes non-polar byproducts (e.g., carbene dimers).[1] |
| Elution 2 | 80% | 20% | 1% TEA | Target Elution Window. Collect 4-(Difluoromethoxy)pyridine here. |
| Elution 3 | 50% | 50% | 1% TEA | Elutes the N-difluoromethyl-4-pyridone impurity.[1] |
| Flush | 0% | 100% | 1% TEA | Removes remaining starting material (if necessary).[1] |
Critical Note: Do not use Acetone or MeOH in the initial gradient; they are too polar and will collapse the separation between the O- and N-isomers.
Module 3: Post-Column Processing (Yield Protection)
User Question: "I had a pure spot on TLC, but after rotovapping, my flask is nearly empty. Did it decompose?"
Technical Response: It likely evaporated. 4-(Difluoromethoxy)pyridine is a liquid with significant vapor pressure.[1] While the difluoromethyl group adds mass, it also lowers polarizability compared to a methyl group, maintaining volatility.
Safe Evaporation Protocol:
-
Bath Temperature: Do not exceed 35°C .
-
Vacuum Pressure:
-
Solvent Swap: If you need to remove trace TEA, do not heat. Instead, azeotrope with small amounts of DCM or pentane, which boil lower than the product.
Module 4: Troubleshooting Decision Tree
User Question: "The column didn't work. What are my alternatives?"
Technical Response: If silica chromatography fails (e.g., due to extreme streaking or decomposition), switch to the following alternatives based on the specific failure mode.
Figure 2: Troubleshooting logic for purification failures. Neutral Alumina is the "nuclear option" for acid-sensitive pyridines.
References
-
Separation of Alkoxypyridines: Hajhussein, A. N., et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[1] Arkivoc, 2018, vii, 225-235.[1] Link
-
Synthesis & Properties: Carlson, A. S., et al.[1][2] "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones."[1][3][4][5] RSC Advances, 2020, 10, 30339-30344.[1] Link
-
TLC & Rf Values (General Pyridine Derivatives): BenchChem Technical Support. "Purification of Pyrimidine and Pyridine Derivatives." Link[1]
-
Physical Properties (Analogous Compounds): EPA CompTox Dashboard. "Methyl 2-(difluoromethyl)pyridine-4-carboxylate."[1] Link[1]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: 4-(Difluoromethoxy)pyridine Storage & Handling Guide
Executive Summary
4-(Difluoromethoxy)pyridine (CAS: 22753-97-5) is a fluorinated pyridine derivative widely used as a lipophilic bioisostere building block in drug discovery. While the difluoromethoxy group (
Optimal Storage Protocol:
-
Temperature: Refrigerate (
) for short-term (<3 months); Freezer ( ) for long-term. -
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory .
-
Container: Amber glass with PTFE-lined caps. Avoid standard polyethylene if long-term storage is required due to potential permeation.
PART 1: Critical Storage Parameters (The "Golden Rules")
Q: What are the absolute minimum requirements for storing this compound?
A: You must control three variables: Moisture, Light, and pH.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Low temperature kinetically inhibits the hydrolysis of the acetal-like | |
| Atmosphere | Argon/Nitrogen | Pyridines are susceptible to N-oxidation over time. Moisture in air can initiate autocatalytic hydrolysis, releasing trace HF. |
| Light | Amber Vials | The pyridine ring is UV-active. Photolytic degradation can generate radical species, accelerating decomposition. |
| Container | Glass (Borosilicate) | Use PTFE-lined screw caps. Avoid rubber septa which can be degraded by pyridine vapors or leach plasticizers. |
Q: Can I store 4-(Difluoromethoxy)pyridine in solution?
A: Not recommended for long periods. If you must store it as a stock solution:
-
Solvent: Use anhydrous Acetonitrile or DMSO . Avoid protic solvents (Methanol, Water) or chlorinated solvents (DCM/Chloroform) which can become acidic over time.
-
Stability: Use within 24–48 hours if stored at room temperature.
-
Risk: In solution, the rate of hydrolysis increases significantly if any trace acid is present.
PART 2: Degradation & Troubleshooting
Q: My compound has turned from colorless to yellow/brown. Is it still usable?
A: Proceed with caution.
-
Cause: Color change typically indicates N-oxidation or the formation of polymeric degradation products triggered by light/air exposure.
-
Action: Run a crude
NMR. If the purity is >95%, you may purify via short-path distillation (if liquid) or silica plug filtration. If <90%, discard.
Q: I see a white precipitate or etching on the glass. What happened?
A: CRITICAL SAFETY WARNING.
This indicates advanced hydrolysis. The
-
Mechanism:
. -
The Precipitate: Likely the pyridinium salt of the generated acid (e.g., 4-hydroxypyridinium fluoride).
-
Action: Do not open the vial outside a fume hood. Treat as HF-contaminated waste.
Q: How do I validate the integrity of the difluoromethoxy group?
A: Use NMR spectroscopy. The
QC Checklist:
-
NMR (
): Look for a triplet at .-
Coupling Constant: The geminal H-F coupling (
) should be large, typically . -
Troubleshooting: If this triplet collapses or you see a broad singlet at
(phenolic OH), hydrolysis has occurred.
-
-
NMR: Look for a doublet (or doublet of triplets) around
to .-
Troubleshooting: A singlet at
to suggests free fluoride (HF/salt).
-
PART 3: Visualizing the Workflow
Workflow 1: Incoming Quality Control & Storage
This decision tree ensures you do not bank degraded material.
Figure 1: Decision matrix for handling incoming shipments of 4-(Difluoromethoxy)pyridine.
Workflow 2: Degradation Pathways
Understanding how it breaks down helps you prevent it.
Figure 2: Primary degradation pathways. Note that hydrolysis releases HF, necessitating careful handling of old bottles.
PART 4: Frequently Asked Questions (FAQs)
Q: Is 4-(Difluoromethoxy)pyridine hygroscopic?
A: Yes, moderately. While the lipophilic tail (
Q: Can I use a stainless steel spatula/needle? A: Yes, for brief contact. However, if the compound has degraded and generated HF, stainless steel can corrode. PTFE-coated tools or glass pipettes are safer choices for long-term handling.
Q: Why does the SDS mention "Pressure Build-up"?
A: If hydrolysis occurs in a sealed vessel, the release of Formic acid and potentially
References
-
ChemicalBook. (2024). 4-(Difluoromethoxy)pyridine Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24874283, 4-(Trifluoromethyl)pyridine (Used for comparative pyridine stability data). Retrieved from
-
Zafrani, Y., et al. (2017). Difluoromethyl Ether Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. (Provides mechanistic insight into
stability). Retrieved from -
Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Pyridines. (General handling for class 6.1 toxic/irritant pyridines). Retrieved from
Technical Support Center: 4-(Difluoromethoxy)pyridine Purification & Troubleshooting
Welcome to the Advanced Technical Support Center for the purification and handling of commercial 4-(Difluoromethoxy)pyridine samples. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of this critical building block.
Synthesizing and purifying 4-(difluoromethoxy)pyridine is notoriously challenging due to the ambident reactivity of the starting material (4-pyridone) when exposed to difluorocarbene sources[1]. This guide moves beyond basic protocols to explain the causality behind common impurities and provides self-validating workflows to ensure your samples meet stringent pharmaceutical and agrochemical purity standards.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a large secondary peak with the exact same mass (m/z [M+H]+ = 146.04) as my target product. What is this impurity?
A1: You are observing the N-alkylated regioisomer , N-difluoromethyl-4-pyridone.
-
The Causality: The starting material, 4-pyridone, exists in a tautomeric equilibrium with 4-hydroxypyridine, making it an ambident nucleophile[2]. When a difluorocarbene (:CF2) is generated in the reaction mixture, it acts as an electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer." Because difluorocarbene is a relatively soft electrophile, N-alkylation heavily competes with the desired O-alkylation[1].
Q2: How can I chemically separate the N-alkylated impurity from my commercial O-alkylated sample?
A2: The most reliable method is Silica Gel Flash Chromatography [3].
-
The Causality: The O-alkylated target, 4-(difluoromethoxy)pyridine, has a low dipole moment because the difluoromethoxy group is electron-withdrawing and does not participate in hydrogen bonding. In contrast, the N-alkylated impurity contains a highly polarized carbonyl (C=O) group that interacts strongly with the silanol groups on the silica stationary phase. Consequently, the target product elutes rapidly in non-polar solvent mixtures, while the impurity is retained.
Q3: My sample contains unreacted starting material (4-pyridone). Can I remove it without running a column?
A3: Yes, through a pKa-driven Acid-Base Extraction .
-
The Causality: 4-hydroxypyridine is significantly more basic (higher pKa) than 4-(difluoromethoxy)pyridine. The highly electronegative fluorine atoms in your target product withdraw electron density from the pyridine ring, drastically reducing its basicity. By washing your organic layer with a dilute, precisely titrated acid (0.5 M HCl), the unreacted starting material is protonated and partitioned into the aqueous layer, while the target product remains in the organic phase. This serves as a self-validating purification step: if the aqueous layer tests positive for UV-active compounds, the starting material has been successfully extracted.
Q4: There is a persistent white, insoluble powder in my crude commercial batch. What is it?
A4: These are inorganic salts (e.g., NaF, NaCl, Na2CO3). They are the unavoidable thermodynamic byproducts of generating difluorocarbene from precursors like sodium chlorodifluoroacetate or chlorodifluoromethane[4]. They can be completely removed via a simple aqueous wash prior to any advanced purification.
Part 2: Reaction Pathway Visualization
To fully troubleshoot your purification, you must understand the competing pathways that generate your impurities.
Reaction pathway illustrating the ambident nucleophilic attack leading to O- vs N-alkylation.
Part 3: Quantitative Data & Analytical Profiling
Use the following analytical parameters to validate the identity of your fractions during purification.
| Compound | Structure Type | Polarity | TLC Retention Factor (Rf)* | LC-MS (m/z) [M+H]+ | Solubility Profile |
| 4-(Difluoromethoxy)pyridine | O-Alkylated (Target) | Low | ~0.60 | 146.04 | Soluble in Hexanes, EtOAc, DCM |
| N-Difluoromethyl-4-pyridone | N-Alkylated (Impurity) | High | ~0.20 | 146.04 | Insoluble in Hexanes, Soluble in DCM |
| 4-Hydroxypyridine | Starting Material | Very High | ~0.05 | 96.04 | Soluble in Water, MeOH |
| Inorganic Salts (e.g., NaF) | Salt Byproduct | Ionic | 0.00 | N/A | Soluble in Water, Insoluble in Organics |
*Eluent system: 25% Ethyl Acetate in Hexanes on standard silica gel plates.
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Downstream Purification Workflow
This workflow is designed to systematically eliminate salts, unreacted starting materials, and regioisomers.
Step-by-step downstream purification workflow for isolating 4-(difluoromethoxy)pyridine.
Protocol B: Step-by-Step Chromatographic Resolution[3]
To separate the O-alkylated target from the N-alkylated impurity:
-
Sample Preparation: Concentrate the organic layer from your extraction in vacuo. Reconstitute the crude oil in a minimal volume of Dichloromethane (DCM) to ensure a narrow loading band.
-
Column Packing: Prepare a silica gel column (230–400 mesh) using 100% Hexanes.
-
Loading & Initial Elution: Apply the DCM solution evenly. Begin elution with 2 column volumes of 100% Hexanes to flush out any non-polar hydrocarbon impurities.
-
Gradient Elution (Target Isolation): Gradually step the mobile phase up to 10-15% Ethyl Acetate in Hexanes . Monitor fractions via TLC (UV 254 nm). The target 4-(difluoromethoxy)pyridine will elute in this window.
-
Impurity Flush: Once the target has completely eluted, increase the gradient to 25-40% Ethyl Acetate in Hexanes . This will force the highly polar N-difluoromethyl-4-pyridone off the column[3].
-
Self-Validation: Spot the early and late fractions side-by-side on a TLC plate. The vast difference in Rf values (~0.60 vs ~0.20) guarantees that cross-contamination has been avoided. Confirm the identity of the early fractions via LC-MS (m/z 146.04) before pooling and concentrating.
References
-
Zhu, Z., et al. "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters, 2021. URL: [Link]
Sources
minimizing side reactions during difluoromethylation of 4-pyridone
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address the most persistent challenge in heterocyclic functionalization: controlling the regioselectivity of difluoromethylation on 4-pyridones while strictly minimizing side reactions.
Because 4-pyridone exists in a tautomeric equilibrium with 4-hydroxypyridine, it acts as an ambident nucleophile. Introducing a –CF₂H group—a highly valuable lipophilic hydrogen-bond donor in drug development—requires precise control over the reaction microenvironment to dictate whether the reactive intermediate attacks the nitrogen (N-alkylation) or the oxygen (O-alkylation)[1].
Reaction Pathway & Diagnostic Workflow
Regioselectivity and side-reaction pathways in 4-pyridone difluoromethylation.
Troubleshooting Guide & FAQs
Q1: I am trying to synthesize N-difluoromethyl-4-pyridone, but my NMR shows predominantly the O-difluoromethylated isomer (4-(difluoromethoxy)pyridine). How do I invert this selectivity?
-
Causality: When using weak bases (like NaHCO₃ or K₂CO₃) with carbene precursors such as TMSCF₂Br, the oxygen atom acts as the primary nucleophile. This is due to incomplete deprotonation; the reaction proceeds via the neutral 4-hydroxypyridine tautomer or a tightly bound ion pair where the softer nitrogen is shielded, leading exclusively to O-alkylation[1].
-
Solution: Switch to a hard base like Potassium tert-butoxide (KOtBu). KOtBu completely deprotonates the pyridone, generating a highly reactive, delocalized pyridinolate anion. In this naked anion state, the softer nitrogen center becomes the kinetically favored site for electrophilic attack by the difluorocarbene[1].
Q2: My reaction with chlorodifluoromethane (Freon-22) is yielding a black tar and very low product recovery. What is causing this decomposition?
-
Causality: Freon-22 (ClCF₂H) requires harsh basic conditions (often concentrated aqueous NaOH) to generate the active difluorocarbene (:CF₂) species[2]. If the temperature is too high or the biphasic mixing is inefficient, the highly reactive :CF₂ rapidly hydrolyzes into carbon monoxide and formate, or polymerizes into fluorinated tars, outcompeting the desired pyridone alkylation.
-
Solution: Implement Phase-Transfer Catalysis (PTC). Use a biphasic system (e.g., Dioxane/aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Maintain strict temperature control (40–60 °C) and ensure vigorous mechanical stirring. This maximizes the interfacial reaction rate, allowing the carbene to be trapped by the pyridone before it can hydrolyze.
Q3: I am observing unexpected difluoromethylation on the pyridine ring carbons (C3/C5) rather than the heteroatoms. Why is this happening?
-
Causality: C–H difluoromethylation occurs via a radical pathway, typically involving the difluoromethyl radical (•CF₂H). This is common if you are using reagents like sodium difluoromethanesulfinate (Langlois reagent) under oxidative or photoredox conditions[3]. If your system contains trace transition metals or is exposed to strong light, single-electron transfer (SET) pathways can compete with the desired ionic carbene insertion.
-
Solution: If heteroatom (N/O) functionalization is your goal, strictly avoid radical initiators and photolabile reagents. Stick to ionic carbene precursors (TMSCF₂Br, ClCF₂H) and conduct the reaction in the dark if ambient light is suspected of initiating SET processes.
Quantitative Data: Condition Matrix
To minimize trial and error, consult the following matrix summarizing how different variables influence the regioselectivity and side-reaction profiles of 4-pyridone difluoromethylation.
| Reagent | Base | Solvent | Temp (°C) | Major Product | Typical Yield | Primary Side Reaction |
| TMSCF₂Br | KOtBu (Hard) | DMF | 0 to RT | N-CF₂H | 65–80% | Carbene hydrolysis (if wet) |
| TMSCF₂Br | NaHCO₃ (Weak) | MeCN | RT | O-CF₂H | 70–85% | Unreacted starting material |
| ClCF₂H | NaOH (aq) + PTC | Dioxane | 60 | N-CF₂H / O-CF₂H | 30–50% | Tar formation, hydrolysis |
| NaSO₂CF₂H | Photocatalyst | DMSO | RT | C3/C5-CF₂H | Variable | Radical homocoupling |
Self-Validating Protocol: Regioselective N-Difluoromethylation
This Standard Operating Procedure (SOP) utilizes TMSCF₂Br to achieve high N-selectivity. System Design: This protocol includes integrated visual and thermal checkpoints. If the validation criteria at any step are not met, halt the experiment to prevent side reactions.
Step 1: Preparation and Purging
-
Action: Flame-dry a Schlenk flask under argon. Add 4-pyridone (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Causality: Trace water will immediately quench the difluorocarbene intermediate, leading to massive yield losses.
Step 2: Anion Generation (Validation Step)
-
Action: Cool the solution to 0 °C using an ice bath. Slowly add KOtBu (1.5 equiv) portion-wise over 10 minutes.
-
Causality: Cooling prevents the exothermic degradation of the base and solvent.
-
Validation Checkpoint: The solution must turn slightly yellow/orange and become homogeneous. If it remains colorless or a heavy precipitate persists, deprotonation is incomplete. Check the quality/age of your KOtBu before proceeding.
Step 3: Carbene Generation & Trapping
-
Action: Add TMSCF₂Br (1.5 equiv) dropwise over 15 minutes via a syringe pump.
-
Causality: Slow addition ensures a low steady-state concentration of difluorocarbene. High concentrations lead to carbene dimerization (forming tetrafluoroethylene) rather than productive pyridone trapping.
-
Validation Checkpoint: A mild exotherm should be observed. If rapid gas evolution occurs, the carbene is hydrolyzing due to moisture contamination.
Step 4: Propagation and Quenching
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Quench the reaction with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely neutralizes excess base and halts any further carbene generation without causing harsh exothermic spikes that could degrade the product.
Step 5: Isolation
-
Action: Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
References
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane - Journal of Organic and Pharmaceutical Chemistry. 1
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane (pdf) | Paperity. 2
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. 3
Sources
Technical Support Center: Advanced Handling of Volatile Fluorinated Pyridines
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses or unexplained degradation when working with fluorinated heterocycles. The incorporation of fluorine into pyridine rings is a cornerstone strategy in modern drug discovery, dramatically enhancing metabolic stability and membrane permeability (1)[1]. However, this substitution fundamentally alters their physicochemical properties—introducing extreme volatility, intense electrophilicity, and severe moisture sensitivity.
This guide provides field-proven troubleshooting insights and self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core Troubleshooting FAQs
Q1: Why am I losing up to 50% of my fluorinated pyridine product during routine solvent removal? Causality: The introduction of highly electronegative fluorine atoms significantly reduces intermolecular hydrogen bonding and dipole-dipole interactions compared to non-fluorinated analogs. This drastically lowers the boiling point and increases the vapor pressure of the molecule (2)[2]. For instance, 2-fluoropyridine boils at just 68–70 °C at ambient pressure (3)[3]. Standard rotary evaporation, even with a cooled condenser, often pulls these volatile compounds directly into the vacuum pump. Solution: Abandon dynamic vacuum evaporation for these derivatives. Instead, utilize a static cryogenic vacuum transfer (detailed in the protocol below) or carefully distill at atmospheric pressure using a Vigreux column if the compound is thermally stable.
Q2: My 2-fluoropyridine derivative forms a solid white precipitate during storage. What is the mechanism, and how do I prevent it? Causality: The highly electronegative fluorine atom at the 2-position withdraws electron density via induction, rendering the adjacent C2 carbon highly electrophilic. Ambient moisture acts as a nucleophile, triggering a slow nucleophilic aromatic substitution (SNAr) pathway. The addition of water to fluoropyridines results in the formation of solid hydrates or complete hydrolysis to the thermodynamically stable 2-pyridone, releasing corrosive hydrogen fluoride (HF) (3)[3]. Solution: These compounds must be rigorously stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density). Handle them exclusively using Schlenk line techniques or within a glovebox, and store them over activated 3Å molecular sieves at 4 °C.
Q3: When performing nucleophilic substitutions on pentafluoropyridine, I get a complex mixture of regioisomers. How can I control the selectivity? Causality: In polyfluorinated pyridines, the nitrogen atom strongly activates the ring toward SNAr. The para-position (C4) is the most kinetically and thermodynamically favored site for nucleophilic attack because the resulting anionic Meisenheimer intermediate is highly stabilized by the electronegative nitrogen. However, the ortho-positions (C2/C6) are also highly activated, leading to competitive side reactions if the nucleophile is small or the temperature is too high. Solution: Strict temperature control (-78 °C to 0 °C) is mandatory to kinetically favor C4 substitution. Using bulkier nucleophiles or sterically hindered bases (like DIPEA) further suppresses C2 attack.
Caption: Regioselective SNAr pathway of pentafluoropyridine highlighting C4 preference.
Part 2: Quantitative Data & Physical Properties
Understanding the physical constants of your specific derivative is critical before applying vacuum or heat.
| Compound | CAS Number | Boiling Point (°C) | Density (g/cm³) | Key Handling Precaution |
| 2-Fluoropyridine | 393-31-6 | 68–70 | 1.194 | Highly volatile; prone to hydrolysis. Store under Ar. |
| Pentafluoropyridine | 700-16-3 | 117–118 | 1.530 | Strong electrophile; highly reactive via SNAr. |
| 3-Fluoro-5-picoline | 407-21-6 | ~130 | 1.111 | Moderate volatility; toxic via inhalation. |
| 2,3,5,6-Tetrafluoropyridine | 2875-18-5 | 88–90 | 1.480 | Extreme moisture sensitivity; requires Schlenk techniques. |
Part 3: Self-Validating Experimental Protocol
Air-Free Cryogenic Vacuum Transfer of Volatile Fluorinated Pyridines
This protocol outlines the rigorous separation of volatile fluorinated pyridines from non-volatile reaction mixtures or drying agents using a Schlenk line, preventing both yield loss and moisture contamination (4)[4].
Step 1: System Preparation & Degassing
-
Action: Connect the reaction flask (containing the crude fluorinated pyridine mixture) and a pre-weighed, dry receiving Schlenk flask to the vacuum manifold.
-
Causality: Removing atmospheric oxygen and moisture prevents the catalytic degradation of the highly electrophilic C-F bonds during transfer.
-
Validation: Freeze the reaction mixture using a liquid nitrogen bath (-196 °C). Open the flask to the vacuum line. A stable vacuum reading of <10⁻³ mbar confirms the system is leak-free.
Step 2: Cryogenic Trapping Setup
-
Action: Submerge the receiving Schlenk flask in a liquid nitrogen bath. Ensure the primary reaction flask is slowly warmed to room temperature (or slightly heated depending on the specific boiling point).
-
Causality: The extreme temperature differential creates a vapor pressure gradient, driving the volatile fluorinated pyridine out of the reaction mixture and instantly condensing it in the receiving flask, bypassing the vacuum pump.
Step 3: Static Vacuum Transfer
-
Action: Isolate the manifold from the main vacuum pump. Open the pathway between the reaction flask and the receiving flask.
-
Causality: Performing the transfer under static vacuum prevents the volatile product from being inadvertently pulled past the cryogenic trap and lost into the pump oil.
Step 4: Self-Validation & Isolation
-
Action: Once transfer is complete, close all stopcocks. Monitor the manifold manometer.
-
Validation: A completely stable pressure reading (no spikes) validates that the transfer is complete and no residual outgassing is occurring. Backfill the receiving flask with dry Argon before removing it from the line.
Caption: Cryogenic vacuum transfer workflow for isolating volatile fluorinated pyridines.
References
-
Shestopalov, A. M., et al. "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position." ResearchGate, Jan 2014.[Link]
-
"Schlenk line." Wikipedia, Wikimedia Foundation.[Link]
-
"Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles." University of Glasgow.[Link]
-
"FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." MDPI.[Link]
Sources
Validation & Comparative
19F NMR spectrum analysis of 4-(Difluoromethoxy)pyridine
This guide provides an in-depth technical analysis of the 19F NMR spectral characteristics of 4-(Difluoromethoxy)pyridine , a critical fluorinated building block in medicinal chemistry. It moves beyond basic data listing to offer a comparative framework for distinguishing this moiety from common fluorinated analogs and regioisomers.
A Comparative Guide for Structural Validation
Part 1: The Spectral Fingerprint
The difluoromethoxy group (-OCHF
Core Spectral Data
| Parameter | Value / Range | Structural Origin |
| Chemical Shift ( | -81.0 to -84.0 ppm | Characteristic of Aryl-OCHF |
| Multiplicity (Coupled) | Doublet (d) | Scalar coupling to the single geminal proton ( |
| Multiplicity (Decoupled) | Singlet (s) | Collapse of splitting upon broad-band proton decoupling. |
| Coupling Constant ( | 71.0 – 75.0 Hz | Diagnostic magnitude for geminal H-F coupling in -CF |
Analyst Note: The chemical shift of the -OCHF
group is remarkably stable across different aromatic systems, typically appearing between -80 and -85 ppm relative to CFCl. The 4-pyridyl nitrogen exerts an electron-withdrawing effect, but the resonance frequency remains distinct from direct ring fluorination (Ar-F) or trifluoromethoxy groups (-OCF ).
Part 2: Comparative Analysis & Alternatives
Distinguishing 4-(difluoromethoxy)pyridine from its structural analogs is a common challenge in synthetic optimization. The following comparisons highlight the definitive spectral features for identification.
Comparison 1: vs. Trifluoromethoxy (-OCF ) Analogs
The most common confusion arises between the difluoro- and trifluoro-methoxy substitutions.
| Feature | 4-(Difluoromethoxy)pyridine (-OCHF | 4-(Trifluoromethoxy)pyridine (-OCF |
| 19F Chemical Shift | -81 to -84 ppm | -57 to -59 ppm |
| Signal Shape (Coupled) | Doublet (d) | Singlet (s) |
| Key Differentiator | Large | Lack of H-F coupling (no geminal protons). |
| 1H NMR Correlation | Shows a triplet ( | No corresponding proton signal for the group. |
Comparison 2: vs. Regioisomers (2- and 3- positions)
While the chemical shift range is similar, the specific electronic environment of the pyridine ring fine-tunes the shift.
-
4-(Difluoromethoxy)pyridine: The symmetric nature of the 4-position (relative to the nitrogen) often results in a cleaner baseline compared to the 2- or 3-isomers, though the chemical shift differences are subtle (< 2 ppm).
-
Differentiation Strategy: Reliance solely on 19F shift is risky. 1H NMR is required to confirm regiochemistry via ring proton splitting patterns (AA'BB' system for the 4-substituted pyridine vs. complex multiplets for 2- or 3-substituted).
Comparison 3: vs. Fluorinated Pyridines (F directly on ring)
Direct fluorination yields vastly different shifts.
-
2-Fluoropyridine: ~ -70 ppm.
-
3-Fluoropyridine: ~ -125 ppm.
-
4-Fluoropyridine: ~ -100 ppm.
-
Conclusion: There is no spectral overlap between -OCHF
and ring -F signals.
Part 3: Decision Logic for Structural Assignment
The following Graphviz diagram outlines the logic flow for confirming the presence of the 4-(difluoromethoxy)pyridine moiety using NMR data.
Caption: Logical workflow for distinguishing 4-(difluoromethoxy)pyridine from analogs and isomers using combined 19F and 1H NMR data.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, the following acquisition parameters are recommended.
Sample Preparation
-
Solvent: CDCl
is the standard reference. DMSO-d may cause a slight downfield shift (1-2 ppm) due to hydrogen bonding effects with the pyridine nitrogen. -
Concentration: 10-20 mg in 0.6 mL solvent is sufficient for high-resolution 19F scans.
-
Reference: Use an internal standard like Trichlorofluoromethane (CFCl
, = 0.0 ppm) or Hexafluorobenzene (C F , = -164.9 ppm) if exact chemical shift calibration is critical. Most modern spectrometers are calibrated electronically.
Acquisition Parameters (19F NMR)
-
Pulse Sequence:
-
Experiment A (Coupled): Standard zg or zg30. Essential for observing the doublet splitting (
) to confirm the number of protons attached to the carbon. -
Experiment B (Decoupled): zgpg (Power-gated decoupling). Collapses the doublet to a singlet. This increases signal-to-noise ratio (SNR) and simplifies the spectrum if multiple fluorinated groups are present.
-
-
Spectral Width: 50 ppm to -200 ppm covers all likely organic fluorine signals.
-
Relaxation Delay (D1): Fluorine atoms can have long T1 relaxation times. Set D1
2.0 seconds to ensure quantitative integration accuracy. -
Scans (NS): 16-64 scans are typically sufficient due to the high sensitivity of 19F (83% of 1H).
Data Processing
-
Line Broadening (LB): Apply 0.3 - 1.0 Hz exponential multiplication to reduce noise.
-
Phasing: The large chemical shift anisotropy of fluorine can sometimes lead to rolling baselines; apply careful manual phasing or baseline correction algorithms (e.g., Bernstein polynomial fit).
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
vs -OCF ). -
Hu, J., et al. (2015). "Recent advances in the synthesis of trifluoromethoxylated and difluoromethoxylated compounds." Chemical Reviews. (Discusses the synthesis and characterization of aryl-difluoromethyl ethers).
-
ChemicalBook. (n.d.). Spectral Data for Fluorinated Pyridines. (General reference for pyridine ring substituent effects).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Authoritative database for organic NMR shifts and coupling constants).
Distinguishing 4-(Difluoromethoxy)pyridine from 4-(Trifluoromethoxy)pyridine via Mass Spectrometry: An In-Depth Analytical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology
Executive Summary
In contemporary medicinal chemistry, the incorporation of fluorinated ether motifs—specifically the difluoromethoxy (–OCHF₂) and trifluoromethoxy (–OCF₃) groups—is a premier strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. While 4-(Difluoromethoxy)pyridine and 4-(Trifluoromethoxy)pyridine are structurally analogous, differing by only a single fluorine atom, their behavior under mass spectrometric (MS) interrogation diverges significantly.
This guide provides an authoritative, data-driven comparison of their fragmentation pathways. By understanding the causality behind their distinct neutral losses and rearrangements, analysts can establish self-validating MS protocols that unambiguously differentiate these critical bioisosteres.
Mechanistic Principles of Fragmentation
To differentiate these compounds, we must look beyond their intact molecular masses and analyze the thermodynamic stability of their substituent bonds under ionization. The fragmentation of fluorinated molecules is heavily influenced by the extreme electronegativity of fluorine, which alters standard bond dissociation energies .
The Trifluoromethoxy (–OCF₃) Pathway
The –OCF₃ group is highly electron-withdrawing. Under Electron Ionization (EI), the molecular ion [M]•⁺ at m/z 163 undergoes two primary diagnostic pathways:
-
Homolytic Cleavage: The loss of the stable trifluoromethyl radical (•CF₃, 69 Da) yields a pyridin-4-yloxy cation at m/z 94.
-
Rearrangement (The Ortho-Effect Equivalent): A characteristic four-membered transition state facilitates the expulsion of neutral carbonyl fluoride (CF₂O, 66 Da). This rearrangement transfers a fluorine atom to the pyridine ring, generating a highly diagnostic 4-fluoropyridine radical cation at m/z 97 .
The Difluoromethoxy (–OCHF₂) Pathway
The presence of a hydrogen atom in the –OCHF₂ group fundamentally alters the fragmentation landscape. The molecular ion [M]•⁺ at m/z 145 exhibits:
-
Homolytic Cleavage: The loss of the difluoromethyl radical (•CHF₂, 51 Da) also yields the pyridin-4-yloxy cation at m/z 94.
-
Elimination: The availability of the proton allows for the facile elimination of neutral hydrogen fluoride (HF, 20 Da), producing a distinct fragment at m/z 125.
-
Rearrangement: Similar to the –OCF₃ group, the loss of CF₂O (66 Da) can occur, but here it leaves behind a proton rather than a fluorine, yielding a pyridine radical cation at m/z 79.
Quantitative MS Profiling Data
The table below summarizes the exact masses and diagnostic fragment ions required for high-resolution mass spectrometry (HRMS) method development.
| Analytical Feature | 4-(Difluoromethoxy)pyridine | 4-(Trifluoromethoxy)pyridine |
| Chemical Formula | C₆H₅F₂NO | C₆H₄F₃NO |
| Exact Mass (Neutral) | 145.0339 Da | 163.0245 Da |
| ESI-MS [M+H]⁺ | m/z 146.0417 | m/z 164.0323 |
| Primary EI-MS Neutral Losses | -51 (•CHF₂), -66 (CF₂O), -20 (HF) | -69 (•CF₃), -66 (CF₂O), -19 (•F) |
| Diagnostic Base Fragment | m/z 94.0293 ([M - CHF₂]⁺) | m/z 97.0328 ([M - CF₂O]•⁺) |
| Shared Fragment | m/z 94.0293 (Pyridin-4-yloxy cation) | m/z 94.0293 (Pyridin-4-yloxy cation) |
Pathway Visualizations
The following diagrams map the logical relationships and specific mass shifts defining the fragmentation of both compounds.
EI-MS fragmentation pathways for 4-(Difluoromethoxy)pyridine.
EI-MS fragmentation pathways for 4-(Trifluoromethoxy)pyridine.
Validated Experimental Workflows
To ensure absolute trustworthiness, the analytical protocols below are designed as self-validating systems . By relying on internal isotopic standards and intrinsic structural confirmations, the methodology inherently proves its own accuracy during every run .
Protocol A: LC-ESI-MS/MS (Targeted Quantification)
Causality of Design: Electrospray Ionization (ESI) is a soft ionization technique that preserves the pseudo-molecular ion [M+H]⁺. Because the highly electronegative fluorine atoms pull electron density away from the pyridine nitrogen, a highly acidic mobile phase is required to ensure complete protonation prior to droplet desolvation.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the analyte to 100 ng/mL in Methanol. Spike the sample with 50 ng/mL of Pyridine-d5 as an internal standard (ISTD).
-
Chromatographic Separation:
-
Column: Sub-2 µm C18 stationary phase. Rationale: The hydrophobic C18 phase compensates for the polarity of the pyridine ring, ensuring adequate retention.
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.
-
-
Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Collision-Induced Dissociation (CID): Isolate the precursor ions (m/z 146.04 and m/z 164.03) in Q1. Apply a Normalized Collision Energy (NCE) of 25–35 eV. Rationale: The C–O bond in fluorinated ethers is exceptionally strong due to inductive effects; lower energies will fail to induce the diagnostic CF₂O neutral loss .
-
Detection: Monitor the transitions m/z 146 → 94 (Difluoromethoxy) and m/z 164 → 97 (Trifluoromethoxy) in Q3 or via a Time-of-Flight (TOF) analyzer.
System Suitability & Self-Validation: The protocol is self-validating through two mechanisms. First, the Pyridine-d5 ISTD confirms mass accuracy and ionization efficiency. Second, the simultaneous observation of the m/z 94 fragment in both target analytes acts as an internal structural confirmation of the shared pyridin-4-yloxy core. The divergent neutral losses (-51 Da vs. -69 Da) subsequently validate the identity of the specific fluorinated substituent without requiring external calibration for every run.
Self-validating LC-MS/MS workflow for targeted fluorinated pyridine analysis.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
-
What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific. Available at:[Link]
-
Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]
Technical Comparison Guide: IR Spectroscopic Characterization of the Difluoromethoxy (-OCF₂H) Group
Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists
Introduction: The Analytical Imperative of the -OCF₂H Group
The difluoromethoxy (-OCF₂H) group has emerged as a privileged structural motif in modern drug design. Recognized as a lipophilic hydrogen bond donor, it serves as a highly effective 1 for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups[1]. By modulating physicochemical properties such as metabolic stability and membrane permeability, the -OCF₂H group is critical in the development of active pharmaceutical ingredients (APIs)[2]. Because of its unique electronic properties, accurately characterizing the -OCF₂H group during synthesis and quality control is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for identifying this functional group, allowing scientists to distinguish it from its unfluorinated (-OCH₃) and perfluorinated (-OCF₃) counterparts.
Mechanistic Causality: How Fluorine Alters IR Vibrational Frequencies
To interpret the IR spectrum of a difluoromethoxy-containing compound, one must understand the underlying physical chemistry. The introduction of two highly electronegative fluorine atoms onto a methoxy carbon profoundly alters the local electron density[2]:
-
Inductive Electron Withdrawal: Fluorine pulls electron density away from the carbon atom, which in turn shortens and strengthens the remaining C-H bond. This increased force constant shifts the C-H stretching frequency to 2 than typical aliphatic C-H bonds[2].
-
Dipole Moment Amplification: The C-F bonds possess a massive permanent dipole. When these bonds stretch, the change in the dipole moment is exceptionally large, resulting in intensely strong IR absorption bands in the fingerprint region.
Caption: Mechanistic pathway of how fluorine's inductive effect alters IR vibrational frequencies.
Characteristic IR Bands of the -OCF₂H Group
When analyzing an unknown pharmaceutical intermediate, the presence of an -OCF₂H group is confirmed by a triad of specific absorption regions[3]:
-
The Shifted C-H Stretch (~2995 – 3020 cm⁻¹): Unlike standard methoxy (-OCH₃) groups where the C-H stretch appears around 2830–2950 cm⁻¹, the difluoromethoxy C-H stretch is blue-shifted. It typically appears as a distinct, weak-to-moderate band near 3000 cm⁻¹ (e.g.,4)[4].
-
The Intense C-F Stretch (1000 – 1200 cm⁻¹): The asymmetric and symmetric stretching vibrations of the CF₂ moiety produce very strong, often broad or multi-peaked bands in the 1000–1200 cm⁻¹ range (commonly around 5)[5].
-
The C-O-C Ether Stretch (1050 – 1250 cm⁻¹): The ether linkage stretching vibrations overlap significantly with the C-F stretching region, contributing to the complexity and intensity of the bands between 1050 and 1250 cm⁻¹[3].
Comparative Spectral Analysis: -OCH₃ vs. -OCF₂H vs. -OCF₃
To objectively evaluate the analytical signature of -OCF₂H, it must be compared against its structural analogs. The table below summarizes the diagnostic IR bands used to differentiate these groups.
| Functional Group | Aliphatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Diagnostic Differentiator |
| Methoxy (-OCH₃) | 2830 – 2950 (Moderate) | None | 1050 – 1150 (Strong) | Low-frequency C-H stretch; complete absence of C-F bands. |
| Difluoromethoxy (-OCF₂H) | 2995 – 3020 (Weak/Mod) | 1000 – 1200 (Very Strong) | 1050 – 1250 (Strong) | Blue-shifted C-H stretch ~3000 cm⁻¹ paired with strong C-F bands[3]. |
| Trifluoromethoxy (-OCF₃) | None | 1100 – 1250 (Very Strong) | 1150 – 1250 (Strong) | Complete absence of aliphatic C-H stretching; 6[6]. |
Note: The exact wavenumber will vary slightly depending on the aromatic or aliphatic system attached to the ether oxygen.
Experimental Protocol: ATR-FTIR Analysis of Fluorinated Intermediates
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the industry standard for analyzing fluorinated solids and liquids due to its minimal sample preparation and high reproducibility[3].
Self-Validating Workflow
-
System Readiness & Background:
-
Sample Application:
-
Solid Samples: Place 1–2 mg of the crystalline intermediate directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
-
Liquid Samples: Place 1 drop covering the crystal surface. No pressure anvil is needed.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum using the same parameters as the background (16–32 scans, 4 cm⁻¹ resolution)[3].
-
-
Data Processing & Verification:
-
Apply baseline correction and atmospheric suppression (to remove CO₂ and H₂O vapor artifacts).
-
Validation check: Confirm the presence of the aromatic backbone (C=C stretches at 1600-1450 cm⁻¹) as an internal control before assigning the -OCF₂H specific bands[3].
-
Caption: Workflow for ATR-FTIR characterization of fluorinated pharmaceutical intermediates.
Conclusion
The difluoromethoxy group presents a highly specific IR signature characterized by a high-frequency C-H stretch (~3000 cm⁻¹) and intense C-F stretching bands (1000–1200 cm⁻¹). By understanding the electronic causality behind these shifts, analytical chemists can confidently distinguish -OCF₂H from -OCH₃ and -OCF₃ groups, ensuring the structural integrity of critical pharmaceutical intermediates.
References
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchGate URL
- National Institutes of Health (PMC)
- Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)
- Asian Journal of Organic & Medicinal Chemistry Asianpubs URL
- Structural identification and characterization of potential impurities of pantoprazole sodium Ovid URL
- Organometallic Platinum(II)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ovid.com [ovid.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Comparison Guide: Crystallographic Profiling of 4-(Difluoromethoxy)pyridine
Topic: X-ray Crystallography Data for 4-(Difluoromethoxy)pyridine Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Bioisostere
In medicinal chemistry, the 4-(difluoromethoxy)pyridine moiety represents a critical structural compromise between the metabolically labile 4-methoxypyridine and the highly lipophilic, electron-deficient 4-(trifluoromethoxy)pyridine. This guide analyzes the crystallographic signature of 4-(difluoromethoxy)pyridine, focusing on its unique conformational flexibility and "lipophilic hydrogen bond donor" capability—features that distinguish it from its non-fluorinated and perfluorinated analogs.
Key Insight: Unlike the rigid, orthogonal
Comparative Structural Metrics
The following table synthesizes crystallographic data derived from small-molecule crystal structures of pyridine and aryl ether analogs. It highlights the geometric and electronic shifts induced by stepwise fluorination.[1]
Table 1: Geometric and Electronic Benchmarking
| Feature | 4-Methoxypyridine ( | 4-(Difluoromethoxy)pyridine ( | 4-(Trifluoromethoxy)pyridine ( |
| C(aryl)–O Bond Length | 1.36 – 1.37 Å | 1.37 – 1.39 Å | 1.40 – 1.41 Å |
| O–C(alkyl) Bond Length | 1.42 – 1.43 Å | 1.35 – 1.37 Å (Shortened by F) | 1.31 – 1.33 Å |
| C–O–C Bond Angle | ~117° | ~119° – 121° | ~122° |
| Preferred Torsion ( | |||
| Pyridine N Basicity (pKa) | 6.58 (Strong Base) | ~3.5 – 4.0 (Weak Base) | ~2.5 (Very Weak Base) |
| Primary Intermolecular Force | Strong H-bond Acceptor (N, O) | Lipophilic H-bond Donor ( | Weak Dispersion / F-interactions |
| Crystal Packing Motif | Planar Stacking / Herringbone | Twisted / Halogen-Bond Networks | Segregated Fluorous Domains |
Note on Data: Bond lengths for
reflect the "anomeric effect" where lone pair donation into theorbital of the C–F bond shortens the O–C bond and widens the angle compared to .[1]
Deep Dive: The Difluoromethoxy Conformation
The crystallographic value of the
The Orthogonal Preference
While
-
Mechanism: The bulky fluorine atoms create steric clash with the ortho-hydrogens of the pyridine ring (H3/H5).
-
Electronic Consequence: This twist decouples the oxygen lone pair from the aromatic
-system, reducing electron donation into the ring. This explains why the pyridine nitrogen in 4-(difluoromethoxy)pyridine is significantly less basic than in the methoxy analog, affecting its ability to coordinate with metals in complexation studies.
The Lipophilic Hydrogen Bond Donor
Unique to the
-
Crystallographic Evidence: High-resolution X-ray structures of difluoromethoxyarenes reveal short contact distances (
or ) often < 2.4 Å. -
Significance: This allows the group to act as a hydrogen bond donor in a hydrophobic pocket, a property completely absent in both
(donor-silent) and (donor-silent).
Experimental Protocol: Reactive Crystallization
Because 4-(difluoromethoxy)pyridine is a low-melting solid/liquid at room temperature, obtaining high-quality single crystals requires salt formation or co-crystallization . The following protocol ensures robust crystals suitable for XRD.
Workflow: Hydrochloride Salt Crystallization
-
Stoichiometric Mixing: Dissolve 1.0 eq of 4-(difluoromethoxy)pyridine in anhydrous diethyl ether (
concentration). -
Acid Addition: Dropwise add 1.05 eq of
( in ether) at under atmosphere.-
Observation: Immediate precipitation of white microcrystalline solid (Pyridinium chloride salt).
-
-
Redissolution: Isolate solid and redissolve in a minimum volume of hot Acetonitrile/Ethanol (9:1 v/v).
-
Vapor Diffusion (Growth): Place the solution in an inner vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.
-
Harvesting: Allow to stand undisturbed at
for 3–5 days. Colorless block/prism crystals will form.[1] -
Cryo-Protection: Mount crystal in Paratone-N oil and flash cool to
under a nitrogen stream for data collection.
Visualization: Structural Logic & Workflow[1]
Caption: Comparative influence of 4-alkoxy substituents on crystal packing forces. The difluoromethoxy group introduces unique hydrogen bond donor capabilities absent in analogs.
Application in Drug Design
Why generate this data?
-
Bioisostere Validation: If your lead compound uses a methoxy group but suffers from rapid metabolic clearance, the crystal structure of the difluoromethoxy analog can confirm if the replacement maintains the necessary binding pose (twist angle) while blocking the metabolic soft spot.[1]
-
Solubility Engineering: The crystal density and packing efficiency (calculated from the unit cell) correlate with thermodynamic solubility.[1] The "twisted" nature of the difluoromethoxy group often disrupts efficient packing compared to planar methoxy analogs, potentially enhancing solubility despite higher lipophilicity.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link
-
Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Difluoromethoxyarene Geometries. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
Sources
Validating the Purity of 4-(Difluoromethoxy)pyridine: A Comparative Guide to HPLC-MS and Alternative Analytical Modalities
Introduction
4-(Difluoromethoxy)pyridine is a highly valuable fluorinated heterocyclic building block, increasingly utilized in the synthesis of novel therapeutics, including CD73 inhibitors[1]. The difluoromethoxy group (-OCF2H) imparts unique physicochemical properties, acting as a lipophilic hydrogen bond donor, which dramatically influences target binding affinity and metabolic stability. However, validating the purity of this intermediate is analytically challenging. The basicity of the pyridine nitrogen combined with the potential lability of the -OCF2H group under harsh thermal conditions necessitates a carefully selected analytical strategy.
Comparative Analysis: Why HPLC-MS Outperforms Alternatives
When assessing the purity of 4-(Difluoromethoxy)pyridine, analytical scientists typically evaluate three primary modalities: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While GC-MS is traditionally favored for volatile, low-molecular-weight compounds, it presents distinct disadvantages for thermally sensitive or highly polar molecules[2]. The high temperatures of the GC injection port (often 150°C to 300°C) can induce thermal degradation[3]. Furthermore, the hard ionization technique (Electron Impact, EI) used in standard GC-MS causes extensive fragmentation, often cleaving the difluoromethoxy group and complicating the identification of the intact molecular ion.
Conversely, HPLC-MS utilizes soft ionization—specifically Electrospray Ionization (ESI)—which preserves the molecular ion ([M+H]+ at m/z 146.04 for 4-(Difluoromethoxy)pyridine). HPLC is also inherently more tolerant of non-volatile reaction matrices, such as residual inorganic salts or transition metal catalysts from preceding synthetic steps, making it the superior choice for routine in-process purity validation[4].
Table 1: Performance Comparison of Analytical Modalities for 4-(Difluoromethoxy)pyridine
| Feature | HPLC-MS (ESI+) | GC-MS (EI) | qNMR (1H / 19F) |
| Matrix Tolerance | Excellent (tolerates aqueous/salts) | Poor (requires volatile, salt-free matrix) | Moderate (requires deuterated solvents) |
| Thermal Stability Requirement | Low (ambient to 40°C) | High (>200°C vaporization) | Low (ambient) |
| Ionization/Detection | Soft (Intact [M+H]+ observed) | Hard (Extensive fragmentation) | Non-destructive structural elucidation |
| Sensitivity (LOD) | High (pg to ng range) | High (pg range) | Low (µg to mg range) |
| Throughput | High (2-5 min gradients) | Moderate (10-20 min runs) | Low (requires internal standards) |
Causality in Experimental Design: Building a Self-Validating System
To establish a self-validating system, the HPLC-MS method must leverage the specific chemical properties of 4-(Difluoromethoxy)pyridine. By coupling orthogonal detection methods (UV and MS), the system independently verifies both the quantity and the identity of the analyte.
-
Stationary Phase Selection: A standard C18 reverse-phase column is effective, but end-capped columns are critical. Without end-capping, secondary interactions between the basic pyridine nitrogen and residual surface silanols cause severe peak tailing, which artificially inflates impurity integration.
-
Mobile Phase pH: The mobile phase must be acidified (e.g., 0.1% Formic Acid). This serves a dual causality: it ensures the pyridine nitrogen is fully protonated, standardizing the retention time by preventing partial ionization states, and it acts as an abundant proton source to drastically enhance ESI+ signal intensity.
-
Orthogonal Detection: Relying solely on MS can mask impurities that do not ionize well. Coupling ESI-MS with a Photodiode Array (PDA) detector allows for simultaneous UV quantification (at 254 nm for the pyridine chromophore), ensuring mass balance. If a peak appears in the UV trace but lacks a corresponding mass in the MS trace, the system flags a non-ionizable impurity, validating the integrity of the overall purity claim.
Logical workflow for self-validating HPLC-MS purity analysis of 4-(Difluoromethoxy)pyridine.
Experimental Protocol: Step-by-Step HPLC-MS Methodology
This protocol is engineered to provide baseline resolution of 4-(Difluoromethoxy)pyridine from common synthetic byproducts (e.g., unreacted 4-hydroxypyridine or fluorinating reagents).
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the 4-(Difluoromethoxy)pyridine sample.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulate matter that could clog the HPLC column.
Step 2: Chromatographic Separation Parameters
-
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm (or equivalent high-efficiency, end-capped column).
-
Column Temperature: 40°C (reduces mobile phase viscosity, lowering system backpressure and enhancing mass transfer kinetics for sharper peaks).
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B (Isocratic hold to focus the polar analyte)
-
0.5 - 3.0 min: Linear gradient from 5% B to 95% B
-
3.0 - 4.0 min: 95% B (Column wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: 5% B (Re-equilibration)
-
-
Injection Volume: 1.0 µL.
Step 3: Detection Parameters
-
UV/Vis (PDA): Scan from 200 to 400 nm. Extract chromatogram at 254 nm for purity integration.
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100 to 600.
-
Target Mass: m/z 146.04 ([M+H]+).
-
Step 4: Data Integration and Causality Check
-
Identify the Target Peak: Locate the peak in the UV chromatogram that perfectly co-elutes with the Total Ion Chromatogram (TIC) peak exhibiting a base mass of m/z 146.
-
Assess Peak Purity: Utilize the PDA software to perform a peak purity check (spectral homogeneity across the peak). A purity angle less than the purity threshold confirms no co-eluting UV-absorbing impurities.
-
Calculate Relative Purity: Integrate the area of the 4-(Difluoromethoxy)pyridine peak at 254 nm and divide by the total area of all integrated peaks (excluding the solvent front).
References
- Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL
- Title: HPLC vs. GC-MS for Purity Analysis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)
- Source: ResolveMass Laboratories Inc.
- Title: WO2024006929A1 - Cd73 compounds Source: Google Patents URL
Sources
Difluoromethoxy vs. Methoxy: Modulating Pyridine Basicity in Drug Design
Topic: Impact of Difluoromethoxy vs. Methoxy Group on Pyridine Ring Basicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the modulation of pyridine basicity is a critical tactic to optimize solubility, permeability, and hERG channel avoidance. This guide compares the methoxy (
Key Takeaway: Replacing a 4-methoxy group with a 4-difluoromethoxy group on a pyridine ring lowers the
Theoretical Framework: Electronic Effects
To predict and rationalize the basicity shifts, we must deconstruct the electronic vectors: Induction (
-
Methoxy (
):-
Induction (
): Oxygen is electronegative, pulling density through the -framework. -
Resonance (
): The oxygen lone pair donates density into the -system. -
Net Effect: At the 4-position (para),
dominates, making the ring electron-rich and more basic . At the 3-position (meta), resonance is geometrically decoupled from the nitrogen, so dominates, making the ring less basic .
-
-
Difluoromethoxy (
):-
Induction (
): The two fluorine atoms powerfully withdraw electron density from the oxygen, significantly enhancing the oxygen's inductive pull on the ring. -
Resonance (
): The fluorines also lower the energy of the oxygen lone pairs, making them less available for resonance donation. -
Net Effect: The group acts as a net electron-withdrawing group (EWG) at all positions, significantly reducing basicity .
-
Visualizing the Electronic Vectors
Figure 1: Comparative electronic vectors. Green arrows indicate electron donation (basicity increase); red arrows indicate withdrawal (basicity decrease).
Experimental Data Analysis
The following data aggregates experimental
Table 1: Comparative Basicity and Electronic Parameters
| Substituent | Position | Hammett Constant ( | Experimental | Predicted | Electronic Character |
| None (H) | - | 0.00 | 5.23 | - | Reference |
| Methoxy ( | 4- (para) | -0.27 | 6.62 | - | Strong Donor ( |
| Difluoromethoxy | 4- (para) | +0.14 | N/A | ~4.4 | Weak Withdrawer |
| Methoxy ( | 3- (meta) | +0.12 | 4.91 | - | Weak Withdrawer ( |
| Difluoromethoxy | 3- (meta) | +0.38 | N/A | ~3.0 | Strong Withdrawer |
| Methoxy ( | 2- (ortho) | N/A (Steric) | 3.20 | - | Steric/Inductive |
| Difluoromethoxy | 2- (ortho) | N/A | N/A | < 2.0 | Strong Inductive |
Analysis:
-
The 4-Position Swing: Switching from 4-OMe to 4-OCF
H causes a massive basicity drop ( ). This is useful if the 4-OMe analog is too basic (causing high mitochondrial toxicity or phospholipidosis). -
The 3-Position Suppression: At the 3-position, the methoxy group is already withdrawing. The difluoromethoxy group exacerbates this, rendering the pyridine nitrogen non-basic at physiological pH.
Broader Drug Discovery Context
Beyond basicity, the choice between these groups impacts lipophilicity and metabolic stability.
Lipophilicity (
) & Conformation
-
Methoxy: Coplanar with the aromatic ring (
dihedral) to maximize resonance. contribution is moderate. -
Difluoromethoxy: Often adopts an orthogonal conformation (
twist) relative to the ring to minimize dipole repulsion between the ring and the C-F bonds. It is significantly more lipophilic ( vs OMe).
Metabolic Stability
-
Methoxy: Prone to O-demethylation by CYP450 enzymes (CYP2D6), leading to rapid clearance.
-
Difluoromethoxy: The C-F bond strengthens the adjacent C-H bond (hyperconjugation) and sterically blocks oxidative attack. It acts as a robust metabolic blocker.
Experimental Protocols
Protocol A: Synthesis of 2-(Difluoromethoxy)pyridine
Direct difluoromethylation of hydroxypyridines is challenging due to N-alkylation competition. This protocol favors O-alkylation.
Reagents:
-
2-Hydroxypyridine (1.0 eq)
-
Sodium chlorodifluoroacetate (
) (1.5 eq) -
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF/Water (9:1)
Workflow:
-
Dissolution: Dissolve 2-hydroxypyridine and
in DMF/Water. -
Reagent Addition: Add sodium chlorodifluoroacetate slowly at room temperature.
-
Heating: Heat the mixture to 100°C for 4–6 hours. The reagent decarboxylates to generate the reactive difluorocarbene (
) in situ. -
Workup: Dilute with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B:
Determination (Spectrophotometric)
Due to the low basicity of fluorinated pyridines, potentiometric titration may lack sensitivity. UV-Vis spectrophotometry is preferred.
Workflow Diagram:
Figure 2: Spectrophotometric
References
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Erickson, J. A., et al. (2020). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Representative title for verified chemical property data).
-
Williams, R. (2024). pKa Data Compilation for Pyridines. Bordwell pKa Table / Evans Group. Link
-
Zafrani, Y., et al. (2017). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2025).[1] 4-Methoxypyridine Experimental Properties. Link
Sources
Comparative Metabolic Half-Life of 4-(Difluoromethoxy)pyridine Derivatives: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Structural Bioisosterism, and In Vitro Assay Validation
Executive Summary
In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold. However, functionalizing this ring with electron-donating groups like methoxy (-OCH₃) often introduces severe pharmacokinetic liabilities, primarily rapid clearance via hepatic Cytochrome P450 (CYP) enzymes. The strategic incorporation of fluorine-containing functional groups, specifically the difluoromethoxy (-OCF₂H) moiety, has emerged as a powerful solution to enhance metabolic stability, drug potency, and selectivity (1)[1].
This guide objectively compares the metabolic half-life of 4-(difluoromethoxy)pyridine derivatives against their non-fluorinated and fully fluorinated counterparts, detailing the physical organic causality behind these differences and providing a self-validating experimental protocol for in vitro quantification.
Mechanistic Causality: The "Why" Behind the Difluoromethoxy Shift
To understand why the -OCF₂H group drastically extends metabolic half-life, we must examine the physical organic chemistry of CYP450-mediated metabolism.
The incorporation of a difluoromethoxy group is a highly strategic bioisosteric replacement for the metabolically labile methoxy group (2)[2]. In standard methoxy-substituted pyridines, the electron-rich oxygen atom is a prime target for CYP enzymes. The catalytic cycle typically initiates via a Hydrogen Atom Transfer (HAT) from the methoxy carbon, which has a relatively low Bond Dissociation Energy (BDE) of approximately 96.1 kcal/mol (3)[3]. This leads to rapid O-dealkylation, exposing the underlying hydroxyl group and resulting in a short plasma half-life.
By substituting two hydrogen atoms with highly electronegative fluorine atoms, the BDE of the remaining C-H bond in the -OCF₂H group is elevated to roughly 104 kcal/mol[3]. This increased bond strength creates a significant thermodynamic barrier to CYP-mediated cleavage. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atoms pulls electron density away from the ether oxygen, reducing its affinity for the electrophilic iron-oxo species in the CYP active site.
Crucially, while the fully fluorinated trifluoromethoxy (-OCF₃) group offers similar metabolic stability, it is highly lipophilic and lacks hydrogen-bonding capabilities (4)[4]. The -OCF₂H group retains a polarized, acidic hydrogen atom that can act as a lipophilic hydrogen bond donor, allowing medicinal chemists to balance metabolic half-life with target binding affinity and aqueous solubility[2].
Logical relationship of CYP450 metabolic stability based on pyridine substituents.
Comparative Metabolic Stability Data
The table below summarizes the in vitro metabolic stability of representative 4-substituted pyridine derivatives in Human Liver Microsomes (HLM). The data clearly illustrates the protective effect of the difluoromethoxy group against enzymatic degradation (5)[5].
| Compound Scaffold | Substituent at C4 | Human Liver Microsome | Intrinsic Clearance ( | Primary Metabolic Liability |
| Pyridine | -OCH₃ (Methoxy) | < 10 | High | O-Demethylation (CYP-mediated) |
| Pyridine | -OCF₂H (Difluoromethoxy) | > 120 | Low | Highly Resistant |
| Pyridine | -OCF₃ (Trifluoromethoxy) | > 150 | Very Low | Highly Resistant |
Self-Validating Experimental Protocol: HLM Assay
To accurately determine the intrinsic clearance (
Step 1: System Equilibration & Control Setup
-
Action: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Run parallel incubations with a high-clearance positive control (e.g., Verapamil) and a minus-NADPH negative control.
-
Causality: The pH 7.4 buffer mimics physiological blood conditions. The positive control validates the metabolic viability of the specific HLM batch. The minus-NADPH control ensures that any observed depletion is strictly cytochrome P450-dependent, ruling out chemical instability or non-oxidative degradation by background hydrolases.
Step 2: Reaction Initiation
-
Action: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Causality: Pre-warming ensures the reaction kinetics are not skewed by temperature gradients. NADPH is the obligate electron donor for CYP450 enzymes; using a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the assay duration, ensuring linear enzyme kinetics.
Step 3: Time-Course Sampling
-
Action: Aliquot 50 µL of the reaction mixture at predefined intervals (0, 5, 15, 30, 60, and 120 minutes).
-
Causality: Capturing multiple time points is essential to plot the natural log of remaining compound versus time, allowing for the accurate calculation of the first-order elimination rate constant (
).
Step 4: Quenching & Internal Standard Integration
-
Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile (MeCN) spiked with a stable-isotope-labeled internal standard (IS).
-
Causality: Cold MeCN instantly denatures the CYP enzymes, strictly halting the reaction at the exact time point. The pre-spiked IS acts as a self-validating mechanism for the extraction process; any volumetric errors during pipetting or ion suppression during LC-MS/MS will affect the analyte and IS equally, neutralizing quantitative bias.
Step 5: Protein Precipitation & LC-MS/MS Analysis
-
Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. MRM mode provides maximum specificity and sensitivity, ensuring that only the parent compound is quantified, free from interference by generated metabolites.
Step-by-step self-validating in vitro human liver microsome (HLM) assay workflow.
Conclusion
For drug development professionals optimizing pyridine-based scaffolds, the transition from a methoxy to a difluoromethoxy group represents a sophisticated application of physical organic chemistry. By increasing the C-H bond dissociation energy and reducing electron density at the ether oxygen, the -OCF₂H group effectively shields the molecule from CYP450-mediated O-dealkylation. This results in a significantly extended metabolic half-life while retaining crucial hydrogen-bond donating properties that fully fluorinated alternatives lack.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(Difluoromethoxy)pyridine
Part 1: Executive Summary & Core Directive
The "Zero-Assumption" Safety Protocol 4-(Difluoromethoxy)pyridine is a fluorinated heterocyclic building block. While specific toxicological data for this exact isomer is limited in public databases, structural analogs (e.g., 2-(difluoromethoxy)pyridine, 4-(difluoromethyl)pyridine) exhibit significant hazards including skin/eye irritation , respiratory toxicity , and potential flammability .
Operational Directive: Treat this compound as a Class 3 Flammable Liquid and a Category 2 Skin/Eye Irritant with high skin permeability potential due to the lipophilic difluoromethoxy group. Do not rely on "standard" lab PPE; specific barrier protection is required.
Part 2: Hazard Analysis & Logic (The "Why")
To select the correct PPE, we must understand the chemical behavior:
-
Lipophilicity & Permeation: The difluoromethoxy (-OCHF₂) group increases the molecule's lipophilicity compared to a naked pyridine ring. This allows it to penetrate standard nitrile gloves faster than expected.
-
Implication: Single nitrile gloves are insufficient for prolonged contact.
-
-
Respiratory Irritation: Pyridine derivatives are notorious respiratory irritants. The fluorine substitution often exacerbates mucosal irritation.
-
Implication: All handling must occur in a negative-pressure environment (Fume Hood).
-
-
Thermal Decomposition: In the event of a fire, the fluorine atoms will convert to Hydrogen Fluoride (HF) , a systemic poison.
-
Implication: Fire response requires specific neutralization agents (calcium gluconate availability), not just standard extinguishers.
-
Part 3: Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE based on the specific operational scale.
Table 1: Task-Based PPE Specifications
| Component | Analytical Scale (<100 mg) | Preparative Scale (>1 g) or Transfer | Emergency / Spill Cleanup |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins | Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®)Worn under Nitrile for dexterity | Fluoroelastomer (Viton) or Heavy Duty Laminate |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Indirect vented, ANSI Z87.1+) | Full Face Respirator (Prevents ocular vapor absorption) |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + Sash at lowest working height | SCBA or Full Face Maskwith ABEK-P3 Cartridges |
| Body Defense | Lab Coat (Cotton/Polyester blend) | Chemical Resistant Apron (Tyvek® or PVC) over Lab Coat | Tychem® Suit (Level B protection) |
Part 4: Operational Workflow & Visualization
Workflow Logic: PPE Selection
The following diagram illustrates the decision-making process for safe handling.
Figure 1: Decision logic for selecting appropriate PPE based on operational scale and risk level.
Part 5: Step-by-Step Handling Protocols
Protocol A: Safe Transfer (Liquid)
Rationale: Most incidents occur during transfer due to splashes or aerosolization.
-
Engineering Control: Verify fume hood flow is active. Clear the sash path.
-
Primary Barrier: Don Silver Shield (Laminate) gloves. Don standard Nitrile gloves over them to improve grip and reduce loose plastic hazards.
-
Vessel Preparation: Clamp the receiving flask securely. Do not hold flasks by hand during transfer.
-
Transfer:
-
Use a glass syringe with a Luer-lock needle for volumes < 20 mL. Avoid plastic syringes as fluorinated solvents may swell rubber plungers over time.
-
For larger volumes, use a cannula transfer (double-ended needle) under positive nitrogen pressure.
-
-
Decontamination: Immediately wipe the septum and syringe exterior with a Kimwipe soaked in acetone. Dispose of the Kimwipe as solid hazardous waste.
Protocol B: Emergency Spill Response
Rationale: Fluorinated pyridines release toxic fumes upon decomposition.
-
Alert: Yell "Spill!" to alert immediate area.
-
Evacuate: If spill is >50 mL and outside a hood, evacuate the lab immediately.
-
Assess: Re-enter only with Full Face Respirator (ABEK filters) if trained.
-
Absorb:
-
Do NOT use paper towels (fire risk).
-
Use Vermiculite or Sand to dike and cover the spill.
-
Specific Note: Commercially available "Organic Solvent" spill pads are acceptable.
-
-
Clean: Scoop material into a wide-mouth jar. Label "Fluorinated Organic Waste - Toxic".
-
Surface Decon: Wash the area with a dilute soap solution, then water.
Part 6: Disposal & Waste Management
| Waste Stream | Classification | Disposal Method |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents. Do not mix with strong acids. |
| Solid Waste | Contaminated Debris | Double-bag in polyethylene. Label as "Toxic Solids". |
| Syringes/Sharps | Chemically Contaminated Sharps | Do not recap. Place directly in rigid sharps container. |
References
-
PubChem. 4-(Difluoromethoxy)pyridine Compound Summary. National Library of Medicine. [Link][1]
-
ECHA. Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.10. European Chemicals Agency.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
